3,7-Dimethyloct-6-en-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
14087-07-1 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h6,9-11H,5,7H2,1-4H3 |
InChI Key |
UWTUMIHLGMOBPC-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C(C)O |
Canonical SMILES |
CC(CCC=C(C)C)C(C)O |
Other CAS No. |
14087-07-1 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 3,7-Dimethyloct-6-en-2-ol: A Technical Guide to its Natural Occurrence and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloct-6-en-2-ol, an acyclic monoterpenoid alcohol, presents a compelling subject for scientific investigation due to its structural relation to more commonly known and commercially significant isomers such as citronellol and linalool. These related compounds are widely recognized for their applications in the fragrance, flavor, and pharmaceutical industries. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific data pertaining to the natural occurrence, quantitative analysis, and biological activity of the this compound isomer.
This technical guide aims to address this knowledge gap by providing a thorough overview of the available information on this compound and its closely related, well-documented isomers: 3,7-dimethyloct-6-en-1-ol (citronellol) and 3,7-dimethyloct-6-en-3-ol (a dihydrolinalool isomer). By examining the natural sources, concentrations, and analytical methodologies for these analogous compounds, this guide offers a valuable comparative framework for researchers interested in the broader class of dimethyloctenol isomers. The information presented herein is intended to serve as a foundational resource to stimulate further research into the potential sources and applications of this compound.
Natural Occurrence of Related Isomers
While specific data for this compound is largely absent from the literature, its isomers are well-characterized components of various essential oils and plant volatiles.
3,7-Dimethyloct-6-en-1-ol (Citronellol)
Citronellol is a widely occurring natural acyclic monoterpenoid.[1] It exists as two enantiomers, (+)-citronellol and (–)-citronellol, both of which are found in nature. (+)-Citronellol is the more common isomer and is a major component of citronella oils.[1] In contrast, (–)-citronellol is particularly abundant in the essential oils of rose and geranium.[1]
| Plant Source | Scientific Name | Plant Part | Concentration of Citronellol (%) | Reference |
| Rose | Rosa damascena, Rosa centifolia | Flowers | 18 - 55 | [1] |
| Geranium | Pelargonium graveolens | Leaves | 20 - 40+ | [2] |
| Citronella | Cymbopogon nardus | Grass | ~50 | [1] |
| Palmarosa | Cymbopogon martinii | Grass | 70 - 85 | [2] |
| Lemon Eucalyptus | Eucalyptus citriodora | Leaves | 30 - 80 | [2] |
3,7-Dimethyloct-6-en-3-ol (Dihydrolinalool Isomer)
3,7-Dimethyloct-6-en-3-ol is another isomer that has been identified in natural sources. It has been reported to be a constituent of the plant Croton sarcopetalus.[3] However, detailed quantitative data on its concentration in various natural sources is not as readily available as for citronellol.
Experimental Protocols: Extraction and Analysis
The extraction and analysis of acyclic monoterpenoid alcohols like this compound and its isomers from natural sources typically involve several key steps, from sample preparation to instrumental analysis.
General Extraction Methodology for Terpene Alcohols
A common approach for the extraction of these compounds from plant material is steam distillation or solvent extraction.[4][5]
1. Sample Preparation:
-
Plant material (e.g., leaves, flowers) is harvested and, if necessary, dried.
-
The material is then ground or macerated to increase the surface area for efficient extraction.
2. Extraction:
-
Steam Distillation: This method is suitable for volatile compounds. Steam is passed through the plant material, carrying the volatile oils to a condenser, where they are cooled and collected.[4][5]
-
Solvent Extraction: The plant material is soaked in a suitable organic solvent (e.g., hexane, ethanol). The choice of solvent depends on the polarity of the target compounds.[4][6] The solvent is then evaporated to yield a concentrated extract.
3. Purification (Optional):
-
The crude extract can be further purified using techniques like fractional distillation or column chromatography to isolate specific compounds.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds in complex mixtures like essential oils.
1. Sample Preparation for GC-MS:
-
A small, precise volume of the essential oil or extract is diluted in a suitable solvent (e.g., ethyl acetate, methanol) to a known concentration.[7]
-
An internal standard (a compound with similar chemical properties but not present in the sample) may be added to the diluted sample for more accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A capillary column with a nonpolar or medium-polarity stationary phase is typically used (e.g., HP-5MS, DB-5MS).[7]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.[7]
-
Injector: The sample is injected into a heated injector port in split or splitless mode.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.
-
Detector: An electron multiplier detects the ions.
-
3. Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard or an external calibration curve.
Visualizing the Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound and its related isomers from plant material.
Signaling Pathways and Biological Activities
Currently, there is no information available in the scientific literature regarding the specific signaling pathways or biological activities of this compound. The biological effects of its well-studied isomer, citronellol, include antimicrobial, anti-inflammatory, and insect-repellent properties.[8] Further research is warranted to determine if this compound exhibits similar or unique biological activities.
Conclusion
References
- 1. Citronellol - Wikipedia [en.wikipedia.org]
- 2. gabriellaoils.com [gabriellaoils.com]
- 3. Dihydrolinalool | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. rootsciences.com [rootsciences.com]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Citronellol | Cosmetic Ingredients Guide [ci.guide]
Biosynthesis of 3,7-Dimethyloct-6-en-2-ol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3,7-dimethyloct-6-en-2-ol in plants. As a structurally interesting acyclic monoterpenol, its formation is not yet explicitly detailed in scientific literature. This document, therefore, presents a hypothesized pathway grounded in established principles of plant terpenoid metabolism, drawing parallels with the well-characterized biosynthesis of related compounds such as geraniol and citronellol. The proposed pathway originates from the universal monoterpene precursor, geranyl diphosphate (GPP), and proceeds through key intermediates including geraniol, geranial, and a hypothetical ketone, 3,7-dimethyloct-6-en-2-one. The final step is proposed to be the reduction of this ketone, catalyzed by a plant alcohol dehydrogenase. This guide furnishes detailed potential experimental protocols for the elucidation and characterization of this pathway, presents relevant quantitative data from analogous enzymatic reactions, and includes visualizations of the metabolic sequence and experimental workflows to support further research in this area.
Introduction to Monoterpenoid Biosynthesis
Monoterpenoids are a diverse class of C10 isoprenoids that play crucial roles in plant defense, pollination, and as essential components of resins and essential oils. Their biosynthesis originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in plant plastids. The MEP pathway produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to yield geranyl diphosphate (GPP), the universal precursor for all monoterpenes.
From GPP, the metabolic pathways diverge significantly, with a vast array of terpene synthases (TPSs) and modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, generating the chemical diversity of monoterpenoids observed in nature.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound has not been explicitly elucidated in plants. However, based on the known enzymatic reactions in monoterpenoid metabolism, a putative pathway can be proposed. This pathway involves a series of enzymatic conversions starting from GPP.
Step 1: Formation of Geraniol from Geranyl Diphosphate
The initial step in this proposed pathway is the conversion of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by a specific monoterpene synthase, geraniol synthase (GES).
-
Enzyme: Geraniol Synthase (GES)
-
Substrate: Geranyl Diphosphate (GPP)
-
Product: Geraniol
-
Mechanism: The reaction involves the ionization of GPP to form a geranyl cation, which is then quenched by a water molecule to yield geraniol.
Step 2: Oxidation of Geraniol to Geranial
Geraniol is subsequently oxidized to its corresponding aldehyde, geranial (the E-isomer of citral). This reaction is catalyzed by a geraniol dehydrogenase, a member of the alcohol dehydrogenase (ADH) family of enzymes.
-
Enzyme: Geraniol Dehydrogenase (GeDH)
-
Substrate: Geraniol
-
Cofactor: NADP⁺ or NAD⁺
-
Product: Geranial
-
Mechanism: This is a reversible oxidation reaction where the hydroxyl group of geraniol is converted to an aldehyde.
Step 3 (Hypothetical): Conversion of Geranial to 3,7-Dimethyloct-6-en-2-one
This is the most speculative step in the proposed pathway, as there are no well-characterized plant enzymes known to directly convert an α,β-unsaturated aldehyde like geranial to a ketone. This transformation would likely involve a multi-step process or a novel enzymatic activity. One possibility is an initial reduction of the aldehyde, followed by an oxidation at the C2 position, or a direct isomerization/hydration-dehydration mechanism. For the purpose of this guide, we will represent this as a single, hypothetical conversion to the ketone intermediate.
-
Enzyme: Putative Geranial Isomerase/Hydratase-Dehydratase Complex
-
Substrate: Geranial
-
Product: 3,7-Dimethyloct-6-en-2-one
Step 4: Reduction of 3,7-Dimethyloct-6-en-2-one to this compound
The final step is the reduction of the ketone intermediate to the secondary alcohol, this compound. This reaction would be catalyzed by a specific alcohol dehydrogenase or reductase that can act on acyclic terpene ketones.
-
Enzyme: Acyclic Terpene Ketone Reductase (ATKR) / Alcohol Dehydrogenase (ADH)
-
Substrate: 3,7-Dimethyloct-6-en-2-one
-
Cofactor: NADPH or NADH
-
Product: this compound
-
Mechanism: A stereospecific reduction of the ketone carbonyl group to a hydroxyl group.
Data Presentation
The following table summarizes quantitative data for enzymes analogous to those proposed in the biosynthetic pathway of this compound. This data is provided for reference and to indicate the expected range of enzymatic activities.
| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (pkat/mg) | Optimal pH | Optimal Temp. (°C) | Cofactor |
| Geraniol Synthase | Catharanthus roseus | GPP | 5.8 ± 0.7 | 1.2 x 10^3 | 7.0 | 30 | Mg²⁺ |
| Geraniol Dehydrogenase | Castellaniella defragrans | Geraniol | ~5 | - | 9.4 | 21 | NAD⁺ |
| Geraniol Dehydrogenase | Zingiber officinale | Geraniol | 87 ± 9 | 1.1 x 10^4 | 9.0 | 40 | NADP⁺ |
| Nerol Dehydrogenase | Persicaria minor | Nerol | 43 ± 1.8 | 3.1 x 10^3 | 9.5 | 55 | NADP⁺ |
| Secondary Alcohol Dehydrogenase | Pseudomonas sp. | 2-Butanol | 250 | - | 8.0-9.0 | 30-35 | NAD⁺ |
Experimental Protocols
The elucidation of the proposed pathway for this compound biosynthesis would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Candidate Enzymes in E. coli
This protocol is essential for producing and characterizing the enzymes involved in the pathway.
-
Gene Identification and Synthesis: Identify candidate genes for the geraniol synthase, geraniol dehydrogenase, and the putative ketone reductase from a plant species known to produce related monoterpenoids. Codon-optimize the gene sequences for expression in E. coli and synthesize them commercially.
-
Vector Ligation: Clone the synthesized genes into an appropriate expression vector, such as pET-28a(+), which allows for the production of an N-terminal His-tagged fusion protein for easy purification.
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Grow a 5 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C.
-
Inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature, typically 18-25°C, for 16-20 hours to enhance the solubility of the expressed protein.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a storage buffer.
-
Enzyme Assays
-
Geraniol Synthase Assay:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM GPP, and the purified geraniol synthase.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and extract the products by adding an equal volume of n-hexane or ethyl acetate.
-
Analyze the organic phase by GC-MS.
-
-
Alcohol Dehydrogenase/Reductase Assay:
-
The activity of the dehydrogenase (oxidation of geraniol) or reductase (reduction of the ketone) can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.
-
Oxidation (Geraniol Dehydrogenase): Prepare a reaction mixture in a quartz cuvette containing 100 mM glycine-NaOH buffer (pH 9.4), 1 mM NADP⁺, and 1 mM geraniol. Initiate the reaction by adding the purified enzyme.
-
Reduction (Ketone Reductase): Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADPH, and 1 mM of the synthesized 3,7-dimethyloct-6-en-2-one substrate. Initiate the reaction by adding the purified enzyme.
-
Monitor the change in absorbance at 340 nm over time.
-
For product identification, perform a larger scale reaction, extract with an organic solvent, and analyze by GC-MS.
-
Product Identification by GC-MS and NMR
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyze the organic extracts from the enzyme assays on a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program that effectively separates the monoterpenoid products. A typical program might be: start at 50°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min, and hold for 5 min.
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For unequivocal structure elucidation of novel or unconfirmed products, purify a sufficient quantity of the compound from large-scale enzymatic reactions.
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to determine the complete chemical structure of the product.
-
Mandatory Visualizations
Caption: General pathway to the monoterpene precursor GPP.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Workflow for functional characterization of biosynthetic enzymes.
An In-Depth Technical Guide to the Stereoisomers and Enantiomers of 3,7-Dimethyloct-6-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7-Dimethyloct-6-en-2-ol, a monoterpenoid alcohol, possesses a molecular structure conducive to multiple stereoisomers, each with potentially unique biological and pharmacological properties. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing its chiral centers, the resulting enantiomeric and diastereomeric pairs, and the theoretical number of distinct stereoisomers. While specific experimental data for each isolated stereoisomer is not extensively available in public literature, this document outlines the fundamental principles of their relationships and presents general methodologies for their separation and characterization, crucial for research and development in medicinal chemistry and drug discovery.
Introduction to the Stereochemistry of this compound
This compound is a chiral molecule with the chemical formula C₁₀H₂₀O and a molecular weight of approximately 156.27 g/mol .[1][2] Its structure contains two stereocenters and a carbon-carbon double bond, giving rise to a number of possible stereoisomers. Understanding the spatial arrangement of atoms in these isomers is critical, as it directly influences their interaction with chiral biological systems such as enzymes and receptors.
Chiral Centers: The chirality of this compound originates from two specific carbon atoms:
-
C2: The carbon atom bonded to the hydroxyl group.
-
C3: The carbon atom bearing a methyl group.
Geometric Isomerism: The double bond at the C6-C7 position can exist in two different geometric configurations, E (entgegen) and Z (zusammen), depending on the relative orientation of the substituents.
The presence of two chiral centers means that for each geometric isomer (E and Z), there can be 2² = 4 stereoisomers. Therefore, a total of 8 possible stereoisomers of this compound can exist. These consist of four pairs of enantiomers, which are also diastereomerically related to the other pairs.
The stereoisomers are designated by the Cahn-Ingold-Prelog (CIP) priority rules for the R/S configuration at C2 and C3, and the E/Z notation for the double bond at C6. The four possible stereoisomers for the more common (E)-alkene configuration are:
-
(2R, 3R, 6E)-3,7-Dimethyloct-6-en-2-ol
-
(2S, 3S, 6E)-3,7-Dimethyloct-6-en-2-ol
-
(2R, 3S, 6E)-3,7-Dimethyloct-6-en-2-ol
-
(2S, 3R, 6E)-3,7-Dimethyloct-6-en-2-ol
Physicochemical Properties of Stereoisomers
For the closely related compound, 3,7-dimethyloct-6-en-1-ol (citronellol), extensive data is available for its enantiomers, which can provide an indication of the expected physicochemical behavior.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Boiling Point | 65-70 °C @ 1 Torr | [2] |
Note: The data in Table 1 represents the compound as a mixture of stereoisomers. Properties for individual, isolated stereoisomers are expected to vary, particularly with respect to optical rotation. Enantiomers will have identical boiling points and densities, while diastereomers will have different physical properties.
Stereoisomeric Relationships
The relationships between the stereoisomers of this compound can be visualized as follows:
Caption: Relationships between the stereoisomers of this compound.
Experimental Protocols: Separation and Characterization
The separation of stereoisomers of this compound is a critical step for the evaluation of their individual biological activities. While specific protocols for this molecule are not widely published, established methods for chiral separations can be adapted.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers and diastereomers.
4.1.1. Chiral HPLC
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: A screening of various chiral columns (e.g., cellulose-based, amylose-based, protein-based) is the initial step.
-
Mobile Phase Optimization:
-
Normal Phase: Typically employs mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol). The ratio is adjusted to optimize resolution and retention time.
-
Reversed Phase: Utilizes aqueous mobile phases with organic modifiers like acetonitrile or methanol. Buffers and additives may be required for ionizable compounds.
-
Polar Organic Mode (POM): Uses polar organic solvents such as acetonitrile and methanol, often with small amounts of acidic and basic additives. This mode can be beneficial for compounds with poor solubility in normal phase eluents.
-
-
Parameter Optimization: Flow rate and temperature can be adjusted to improve separation efficiency.
4.1.2. Chiral GC
For volatile compounds like this compound, chiral GC is a suitable alternative. Derivatized cyclodextrins are commonly used as chiral stationary phases.
General Protocol for Chiral GC Method Development:
-
Column Selection: Choose a capillary column coated with a suitable chiral stationary phase (e.g., a derivative of cyclodextrin).
-
Temperature Program: An optimized temperature gradient is crucial for good separation. The initial temperature, ramp rate, and final temperature need to be systematically varied.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) should be optimized for the best resolution.
-
Derivatization (Optional): In some cases, derivatization of the hydroxyl group to form an ester or ether can improve chromatographic performance and enantioselectivity.
Caption: General workflow for the separation and characterization of stereoisomers.
Spectroscopic Characterization
Once separated, the individual stereoisomers must be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the constitution and configuration of the isolated isomers. For diastereomers, distinct chemical shifts and coupling constants are expected. Chiral shift reagents can be used to differentiate enantiomers in NMR.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Polarimetry: Measures the optical rotation of the plane of polarized light. Enantiomers will rotate light to an equal and opposite degree, while diastereomers will have different optical rotations.
Stereoselective Synthesis
One potential synthetic route could start from a chiral precursor, such as (R)- or (S)-citronellal. The stereochemistry at C3 is already established in these starting materials. The second stereocenter at C2 could then be introduced stereoselectively through various asymmetric reactions, such as:
-
Asymmetric Reduction of a Ketone: Conversion of the aldehyde of citronellal to a methyl ketone, followed by a stereoselective reduction using a chiral reducing agent (e.g., CBS catalyst) or a chiral auxiliary.
-
Asymmetric Addition to an Aldehyde: Direct addition of a methyl nucleophile to the aldehyde group of citronellal using a chiral catalyst.
Caption: A potential synthetic pathway for a stereoisomer of this compound.
Conclusion
This compound is a chiral molecule with a rich stereochemistry, offering the potential for multiple isomers with distinct biological activities. While specific experimental data for each stereoisomer is currently limited in the public domain, this guide provides a theoretical framework and outlines established methodologies for their separation, characterization, and synthesis. For researchers in drug development, the exploration of the individual stereoisomers of this compound could unveil novel therapeutic agents with improved efficacy and safety profiles. Further research is warranted to isolate and characterize each stereoisomer and to evaluate their pharmacological properties.
References
Spectroscopic Profile of 3,7-Dimethyloct-6-en-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,7-dimethyloct-6-en-2-ol, a secondary alcohol with applications in fragrance and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to a lack of readily available experimental spectra for this compound in public databases, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H on C2 | ~ 3.7 - 3.9 | Sextet | Deshielded by the adjacent hydroxyl group. |
| H on C6 | ~ 5.1 | Triplet | Vinylic proton. |
| OH | Variable ( ~1-5 ) | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| H on C1 (CH₃) | ~ 1.2 | Doublet | Coupled to the proton on C2. |
| H on C3 | ~ 1.5 - 1.7 | Multiplet | |
| H on C4 | ~ 1.3 - 1.5 | Multiplet | |
| H on C5 | ~ 1.9 - 2.1 | Multiplet | Allylic protons. |
| H on C7-CH₃ | ~ 1.7 | Singlet | Vinylic methyl group. |
| H on C8-CH₃ | ~ 1.6 | Singlet | Vinylic methyl group. |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C1 | ~ 23 | |
| C2 | ~ 65 - 70 | Carbon bearing the hydroxyl group, significantly deshielded.[1][2] |
| C3 | ~ 40 | |
| C4 | ~ 25 | |
| C5 | ~ 37 | |
| C6 | ~ 124 | Vinylic carbon. |
| C7 | ~ 132 | Quaternary vinylic carbon. |
| C8 | ~ 26 | |
| C9 | ~ 18 | |
| C10 | ~ 19 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
| C=C (Alkene) | ~ 1670 | Weak to Medium |
| C-O (Alcohol) | 1050 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 156.27 g/mol ), the following is expected under electron ionization (EI).[3]
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl group. |
| 138 | [M - H₂O]⁺ | Dehydration, a common pathway for alcohols. |
| 123 | [M - H₂O - CH₃]⁺ | Loss of water followed by loss of a methyl group. |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage adjacent to the hydroxyl group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an alcohol like this compound.[4][5]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified alcohol sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.[5]
-
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[4][5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum for a liquid alcohol sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has stabilized.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known functional group frequencies.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
-
Mass Spectrometry (MS) Protocol
This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of an alcohol.
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
For direct injection, the sample is vaporized in a heated inlet.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The signal is amplified and recorded by a computer.
-
-
Data Presentation:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.
References
A Comprehensive Guide to the Synthesis of 3,7-Dimethyloct-6-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic routes for producing 3,7-Dimethyloct-6-en-2-ol, a valuable monoterpenoid alcohol also known as dihydrorhodinol. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a significant chiral molecule with applications in the fragrance industry and as a potential building block in the synthesis of more complex chemical entities. Its synthesis is of considerable interest, with various routes developed to achieve high yields and stereoselectivity. This guide will focus on the most prominent and practical synthetic approaches, providing detailed experimental protocols for researchers.
Synthetic Pathways
Two primary synthetic strategies have been identified for the preparation of this compound:
-
Grignard Reaction with Citronellal: This is a direct and efficient one-step approach to introduce the methyl group at the C2 position.
-
Two-Step Oxidation-Reduction Sequence: This method involves the oxidation of a precursor alcohol to the corresponding ketone, followed by a selective reduction to yield the target secondary alcohol.
This guide will elaborate on both pathways, providing detailed experimental procedures and summarizing the key quantitative data.
Pathway 1: Grignard Reaction of Citronellal
The addition of a methyl Grignard reagent to citronellal (3,7-dimethyloct-6-enal) offers a straightforward method to construct the carbon skeleton of this compound.
Caption: Grignard reaction of citronellal with methylmagnesium bromide.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Citronellal
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of citronellal in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
Methylmagnesium bromide solution is added dropwise to the stirred citronellal solution. The molar ratio of Grignard reagent to citronellal is typically maintained at 1.1 to 1.5 equivalents.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Citronellal | |
| Reagent | Methylmagnesium Bromide | |
| Solvent | Diethyl ether | |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 2-3 hours | |
| Yield | Typically high | [1][2] |
| Purity | >95% after purification | [1] |
Pathway 2: Two-Step Oxidation-Reduction Sequence
This alternative pathway involves the formation of an intermediate ketone, 3,7-dimethyloct-6-en-2-one, which is subsequently reduced to the target alcohol.
Caption: Two-step synthesis via an intermediate ketone.
Experimental Protocol: Reduction of 3,7-Dimethyloct-6-en-2-one
This protocol details the second step of the two-step sequence. The synthesis of the ketone precursor is highly dependent on the chosen starting material and is not detailed here.
Materials:
-
3,7-Dimethyloct-6-en-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
3,7-Dimethyloct-6-en-2-one is dissolved in methanol or ethanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.[3]
-
Once the reaction is complete, the solvent is partially removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The solvent is evaporated to give the crude this compound.
-
Further purification can be performed by distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,7-Dimethyloct-6-en-2-one | |
| Reagent | Sodium Borohydride (NaBH₄) | [3][4][5] |
| Solvent | Methanol or Ethanol | [3] |
| Reaction Temperature | 0 °C | [3] |
| Yield | Generally high, often >90% | [3] |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the vinyl proton, the methine proton adjacent to the hydroxyl group, and the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of ten carbon atoms with the expected chemical shifts for the sp², sp³, and hydroxyl-bearing carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 1670 cm⁻¹ for the C=C stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The synthesis of this compound can be effectively achieved through either a one-step Grignard reaction with citronellal or a two-step oxidation-reduction sequence. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important monoterpenoid alcohol.
References
- 1. US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
A Technical Guide to the Biological Activities of 3,7-Dimethyloct-6-en-2-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloct-6-en-2-ol is a monoterpenoid alcohol that, along with its various isomers and derivatives, presents a promising area of research for novel therapeutic and pest control agents. While direct research on this compound is limited, extensive studies on its closely related isomer, 3,7-dimethyloct-6-en-1-ol (citronellol), and its derivatives have revealed a broad spectrum of biological activities. This guide provides an in-depth technical overview of the known biological effects of these compounds, focusing on their antimicrobial, anti-inflammatory, and insecticidal properties. The information is presented to facilitate further research and development in this field.
Antimicrobial Activity
Derivatives of the 3,7-dimethyloct-6-en-ol scaffold have demonstrated notable activity against a range of microbial pathogens. The primary mechanism of action is often attributed to the disruption of the microbial cell membrane's integrity.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for various derivatives against different microorganisms.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Bornyl 3',4'-dimethoxybenzoate | Streptococcus sanguinis | 62.5 | [1] |
| Bornyl 3',4'-dimethoxybenzoate | Staphylococcus aureus | 62.5 | [1] |
| Bornyl 3',4'-dimethoxybenzoate | Escherichia coli | 62.5 | [1] |
| Bornyl 3',4'-dimethoxybenzoate | Pseudomonas aeruginosa | 62.5 | [1] |
| Bornyl 3',4'-dimethoxybenzoate | Candida albicans | 62.5 | [1] |
| Quaternary ammonium salt with two decyl chains | Candida albicans | 32 | [2] |
| Quaternary ammonium salt with two decyl chains | Candida glabrata | 16 | [2] |
| Quaternary ammonium salt with two decyl chains | Staphylococcus aureus | 8 | [2] |
| Quaternary ammonium salt with two decyl chains | Escherichia coli | 32 | [2] |
| Quaternary ammonium salt with two octyl chains | Staphylococcus aureus | 128 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of 3,7-dimethyloct-6-en-ol derivatives are primarily linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory effects of citronellol and its derivatives.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| β-Citronellol | DPPH radical scavenging | 82.43 | [3] |
| β-Citronellol | Anti-lipoxygenase activity | 15.50 - 72.75 | [4] |
| β-Citronellol | Nitric oxide production in cells | 820.93 - 969.13 | [4] |
| (±)-Citronellol | Relaxation of K+-induced tracheal contraction | 120.8 µM | [5] |
| (±)-Citronellol | Relaxation of ACh-induced tracheal contraction | 210.7 µM | [5] |
Signaling Pathways in Anti-inflammatory Action
NF-κB Signaling Pathway:
Citronellol has been shown to inhibit the NF-κB signaling pathway.[6][7] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the downregulation of key inflammatory markers such as TNF-α, IL-1β, and IL-6, which are upstream activators of NF-κB.[6]
MAPK Signaling Pathway:
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. While direct evidence for this compound derivatives is pending, related monoterpenoids are known to modulate this pathway, leading to reduced inflammation.
Experimental Protocol: LPS-Stimulated Macrophage Assay
This protocol outlines the steps to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Insecticidal Activity
Derivatives of 3,7-dimethyloct-6-en-ol have shown promise as natural insecticides. Their lipophilic nature allows them to penetrate the insect cuticle and disrupt physiological processes.
Quantitative Insecticidal Data
The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values for citronellol and its derivatives against various insect species.
| Compound/Derivative | Test Organism | LC50 | LD50 | Reference |
| Citronella Essential Oil | Aedes aegypti larvae | 111.84 µg/mL | - | [1][8] |
| Esterified Citronella Oil | Aedes aegypti larvae | 86.30 µg/mL | - | [1][8][9] |
| Citronellal | Tribolium castaneum | >840 µg/cm³ (fumigant) | - | [10] |
| Citronellal | Musca domestica | 2 µg/cm³ (fumigant) | 60 g/fly | [10] |
| Citronellyl isobutyrate | Artemia salina | 1.43 µg/mL | - | [2] |
| Citronellyl 2,2-dimethyl butyrate | Artemia salina | 1.96 µg/mL | - | [2] |
| Citronellyl caproate | Artemia salina | 1.21 µg/mL | - | [2] |
Experimental Protocol: Larvicidal Bioassay
This protocol describes a common method for evaluating the larvicidal activity of a compound against mosquito larvae.
Conclusion
The available scientific literature strongly suggests that this compound and its derivatives, particularly those of its isomer citronellol, are a rich source of bioactive compounds with significant potential in the fields of medicine and agriculture. The demonstrated antimicrobial, anti-inflammatory, and insecticidal activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and to identify specific molecular targets. Such efforts will be crucial in translating the therapeutic and pest control potential of these compounds into practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of citronellol on NF-kB inflammatory signaling molecules in chemical carcinogen-induced mammary cancer in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Toxicity and larvicidal activity on Aedes aegypti of citronella essential oil submitted to enzymatic esterification [agris.fao.org]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
Methodological & Application
Application Note: Quantitative Analysis of 3,7-Dimethyloct-6-en-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 3,7-Dimethyloct-6-en-2-ol, a monoterpenoid alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable to the analysis of this compound in various matrices, such as essential oils and cosmetic formulations, and is crucial for quality control and research purposes. The methodology outlines sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers.
Introduction
This compound is a naturally occurring acyclic monoterpenoid alcohol found in various essential oils.[1] Its fragrance and potential biological activities make it a compound of interest in the pharmaceutical, cosmetic, and flavor industries. Accurate and reliable quantification of this compound is essential for product formulation, quality assurance, and scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound from complex matrices.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Standard: this compound (purity ≥98%)
-
Solvent: Dichloromethane or Hexane (GC grade)
-
Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., Tetradecane
-
Sample Matrix: Essential oil, cosmetic formulation, or other relevant matrix.
Sample Preparation: Liquid-Liquid Extraction
-
Standard Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. If using an internal standard, add it to each calibration standard at a constant concentration.
-
Sample Extraction:
-
Accurately weigh 1.0 g of the sample matrix into a centrifuge tube.
-
Add 5 mL of solvent and, if used, the internal standard.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system equipped with a split/splitless injector and a mass selective detector.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis is based on the peak area of the target ion for this compound. The mass spectrum of this compound (Molecular Weight: 156.27 g/mol ) is characterized by key fragment ions that can be used for quantification.[3][4] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.
Table 1: Example Quantitative Data for GC-MS Analysis of this compound
| Parameter | Value |
| Retention Time (min) | ~12.5 (example) |
| Quantifier Ion (m/z) | 43 |
| Qualifier Ions (m/z) | 55, 69, 81 |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL (example) |
| Limit of Quantification (LOQ) | 0.15 µg/mL (example) |
| Recovery (%) | 95-105% (example) |
| Precision (%RSD) | <10% (example) |
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and research applications. The provided parameters and workflow serve as a comprehensive guide, though method validation is recommended for specific matrices to ensure data accuracy and precision.
References
Application Notes and Protocols for the Extraction and Isolation of 3,7-Dimethyloct-6-en-2-ol from Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the extraction and subsequent isolation of the monoterpenoid alcohol, 3,7-Dimethyloct-6-en-2-ol, from natural sources. While this compound is not as abundant as other isomeric monoterpenoid alcohols, it is a constituent of the essential oils of various aromatic plants. The protocols detailed below focus on the use of Lippia alba as a representative natural source, from which the essential oil is first obtained, followed by fractionation to isolate the target compound.
Part 1: Extraction of Essential Oil from Lippia alba
The primary method for obtaining essential oils from aromatic plants like Lippia alba is through distillation. Steam distillation and hydrodistillation are the most common techniques employed.
Steam Distillation Protocol
Steam distillation is a widely used method for extracting essential oils from plant material. It is particularly suitable for thermolabile compounds as it avoids direct high-temperature boiling of the plant material.
Experimental Protocol:
-
Plant Material Preparation: Fresh aerial parts (leaves and stems) of Lippia alba are harvested and coarsely chopped to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The plant material is packed into the still.
-
Distillation: Steam is generated in a separate flask and passed through the plant material. The steam, carrying the volatile essential oil components, is then condensed.
-
Collection: The condensed mixture of water and essential oil is collected in a separating funnel. The essential oil, being less dense and immiscible with water, forms a layer on top.
-
Separation and Drying: The aqueous layer (hydrosol) is carefully drained, and the essential oil is collected. Anhydrous sodium sulfate is added to the oil to remove any residual water. The dried oil is then filtered and stored in a sealed, dark glass vial at 4°C.
Quantitative Data for Essential Oil Extraction from Lippia alba
The yield of essential oil from Lippia alba can vary depending on the chemotype, geographical location, and harvesting time. Below is a summary of reported yields from scientific literature.
| Plant Source | Extraction Method | Plant Part | Essential Oil Yield (%) | Reference |
| Lippia alba | Hydrodistillation | Fresh Leaves | 0.15 - 0.61 | [1] |
| Lippia alba | Steam Distillation | Fresh Aerial Parts | ~0.5 | [2] |
| Lippia alba (8 genotypes) | Hydrodistillation | Dried Leaves | 0.29 - 1.03 | [3][4] |
Part 2: Isolation of this compound from Essential Oil
The isolation of a specific terpenoid alcohol from a complex essential oil mixture requires further purification steps. A combination of fractional vacuum distillation and preparative column chromatography is a robust approach to achieve high purity.
Fractional Vacuum Distillation
Fractional distillation under vacuum is employed to separate the essential oil into fractions based on the boiling points of its constituents. This is a crucial first step to enrich the fraction containing the target compound. Operating under vacuum allows for distillation at lower temperatures, preventing the degradation of heat-sensitive compounds[5].
Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a heating mantle, and collection flasks is assembled.
-
Distillation: The crude essential oil is placed in the distillation flask. The system is evacuated to a pressure of approximately 10-20 mmHg.
-
Fraction Collection: The oil is gently heated. Fractions are collected at different temperature ranges. Monoterpene hydrocarbons will typically distill first, followed by oxygenated monoterpenes (including alcohols like this compound), and finally sesquiterpenes.
-
Analysis of Fractions: Each collected fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction enriched with this compound.
Preparative Column Chromatography
The enriched fraction from vacuum distillation is further purified using preparative column chromatography to isolate the target compound from other closely boiling isomers and constituents.
Experimental Protocol:
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane as the slurry.
-
Sample Loading: The enriched fraction is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Fraction Collection: Small fractions of the eluate are collected sequentially.
-
Analysis and Pooling: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS. Fractions containing the pure this compound are pooled together.
-
Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the purified compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the extraction and isolation of this compound.
Caption: Workflow for the extraction of essential oil from Lippia alba.
Caption: Workflow for the isolation of this compound.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the extraction of essential oil from Lippia alba and the subsequent isolation of this compound. While the presence and concentration of this specific isomer may vary between different plant chemotypes, the described methodologies offer a systematic approach for its purification. The successful isolation of this compound will enable further investigation into its biological activities and potential applications in the pharmaceutical and fragrance industries. It is recommended that all isolated compounds be thoroughly characterized using spectroscopic techniques such as GC-MS, NMR, and IR for structural confirmation.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Essential Oils of New Lippia alba Genotypes Analyzed by Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography (GC×GC) and Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,7-Dimethyloct-6-en-2-ol in Flavor and Fragrance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloct-6-en-2-ol is a monoterpenoid alcohol that possesses a complex and versatile aroma profile, making it a molecule of significant interest in the flavor and fragrance industry. Its unique scent characteristics, described as herbal, woody, minty, spicy, cooling, citrus, pine, fresh, grapefruit, and camphoreous, allow for its application in a wide array of consumer products.[1] This document provides detailed application notes and experimental protocols for the effective utilization and evaluation of this compound in a research and development setting.
Physicochemical Properties and Odor Profile
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in flavor and fragrance formulations.
| Property | Value | Reference |
| Molecular Formula | C10H20O | [2][3] |
| Molecular Weight | 156.27 g/mol | [2][3] |
| CAS Number | 14087-07-1 | [2][4] |
| Appearance | Colorless Liquid (presumed) | |
| Odor Profile | Herbal, Woody, Mint, Spicy, Cooling, Citrus, Pine, Fresh, Grapefruit, Camphoreous | [1] |
| Boiling Point | Not available | |
| Vapor Pressure | Not available | |
| Solubility | Soluble in ethanol and other organic solvents (presumed) | [5] |
Applications in Flavor and Fragrance
The diverse olfactory profile of this compound makes it a valuable ingredient in various applications:
-
Fragrance Formulations: Its multifaceted aroma can be used to impart freshness and complexity to perfumes, colognes, and personal care products. The herbal and woody notes can provide a natural and grounding base, while the citrus and minty facets can add a vibrant top note.
-
Flavor Formulations: The citrus and minty characteristics suggest potential applications in beverages, confectionary, and oral care products. Careful evaluation of its taste profile and regulatory status is necessary for such applications.
-
Malodor Masking: The strong and complex aroma may be effective in masking unpleasant odors in household and industrial products.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
Objective: To characterize the odor profile and determine the odor threshold of this compound.
Materials:
-
This compound
-
Odor-free solvent (e.g., diethyl phthalate or ethanol)
-
Glass sniffing strips
-
Olfactometer (optional)
-
Panel of trained sensory analysts (minimum of 8)
Procedure:
-
Preparation of Samples: Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 1% (w/w) is recommended, followed by serial dilutions (e.g., 1:10).
-
Odor Profile Characterization:
-
Dip a sniffing strip into the 1% solution for 2-3 seconds.
-
Allow the solvent to evaporate for 10-15 seconds.
-
Present the strip to the sensory panelists and ask them to describe the odor characteristics using a standardized lexicon of fragrance descriptors.
-
Record all descriptors and their perceived intensity.
-
-
Odor Threshold Determination (Ascending Concentration Series):
-
Present the panelists with a series of sniffing strips, starting with the most dilute solution and ascending in concentration.
-
For each concentration, also present two blank strips (solvent only) in a triangular test format.
-
Ask the panelists to identify the strip that has a different odor.
-
The odor detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the scented strip.
-
Note: As of the last literature search, a specific odor threshold for this compound has not been published. The protocol described here provides a standardized method for its determination.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the purity and identify potential impurities in a sample of this compound.
Materials and Instrumentation:
-
This compound sample
-
Hexane or other suitable solvent (GC grade)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 100 ppm).
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak is m/z 156.
-
Analyze the mass spectrum for characteristic fragmentation patterns.
-
Integrate the peak areas to determine the purity of the sample.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Protocol 3: Proposed Synthesis of this compound
Objective: To synthesize this compound from a readily available precursor.
Proposed Reaction: Grignard reaction of citronellal with methylmagnesium bromide.
Reactants:
-
Citronellal (3,7-dimethyloct-6-enal)[6]
-
Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of citronellal in anhydrous diethyl ether to a dropping funnel. Place a solution of methylmagnesium bromide in a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and the dropping funnel.
-
Grignard Addition: Cool the Grignard reagent solution in an ice bath. Add the citronellal solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.
-
Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Olfactory Signaling Pathway
The perception of this compound, like other volatile organic compounds, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. As a terpenoid alcohol, it is likely to activate a specific subset of ORs that recognize hydroxyl and aliphatic moieties. The binding of this compound to its cognate OR triggers a downstream signaling cascade, leading to the perception of its characteristic aroma.
Conclusion
This compound is a promising molecule for the flavor and fragrance industry due to its complex and appealing aroma profile. The protocols outlined in this document provide a framework for its systematic evaluation and application. Further research is warranted to determine its precise odor threshold, optimize its synthesis, and explore its full potential in various consumer products. The provided diagrams for experimental workflows and the olfactory signaling pathway offer a visual guide for researchers in this field.
References
Application Notes and Protocols for the Quantification of 3,7-Dimethyloct-6-en-2-ol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloct-6-en-2-ol, also known as dihydrorhodinol, is a monoterpenoid alcohol found in various natural sources, including essential oils of some plants. It is valued for its pleasant floral, rosy aroma and is utilized in the fragrance and cosmetic industries. Furthermore, as a terpenoid, it may possess biological activities of interest in pharmaceutical and drug development research. Accurate quantification of this compound in complex matrices such as essential oils, cosmetic formulations, biological fluids, and beverages is crucial for quality control, formulation development, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The quantification of this compound in complex matrices typically involves a multi-step workflow, including sample preparation and extraction, followed by chromatographic separation and detection.
Caption: General workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and sensitive detection.
Protocol 1: Quantification of this compound in Essential Oils by GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the essential oil matrix.
-
Procedure:
-
Accurately weigh 100 mg of the essential oil sample into a 15 mL glass vial.
-
Add 1 mL of a suitable internal standard solution (e.g., 1-octanol or a similar compound not present in the sample, at a concentration of 100 µg/mL in hexane).
-
Add 9 mL of hexane and vortex for 1 minute.
-
The hexane extract is now ready for GC-MS analysis.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 40 to 300.
-
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in hexane, each containing the internal standard at a constant concentration.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample from this curve.
Caption: Workflow for GC-MS quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for analyzing this compound in more complex matrices like biological fluids or cosmetic emulsions, especially when the analyte is present at low concentrations.
Protocol 2: Quantification of this compound in a Cosmetic Cream by LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and clean up this compound from the cosmetic cream matrix.
-
Procedure:
-
Accurately weigh 0.5 g of the cosmetic cream into a 50 mL polypropylene tube.
-
Add 5 mL of methanol and vortex for 2 minutes to disperse the cream.
-
Add 5 mL of water and vortex for another 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 40 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion would likely be the protonated molecule [M+H]+ (m/z 157.1). Product ions would result from the fragmentation of the precursor ion.
-
3. Data Analysis and Quantification
-
Calibration: Prepare matrix-matched calibration standards by spiking known amounts of this compound into a blank cosmetic cream extract.
-
Quantification: Construct a calibration curve and determine the concentration of the analyte in the sample as described for the GC-MS method.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of terpenols in complex matrices. Please note that specific values for this compound are not widely available in the literature; therefore, the data presented here are illustrative examples based on the analysis of similar compounds and should be validated for each specific application.
Table 1: Illustrative GC-MS Method Validation Parameters for Terpenol Quantification
| Parameter | Typical Value | Comments |
| Linearity (r²) | > 0.99 | Over a concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | Signal-to-noise ratio of 10:1. |
| Accuracy (Recovery) | 85 - 115% | Determined by spiking blank matrix at different concentrations. |
| Precision (RSD%) | < 15% | Repeatability and intermediate precision. |
Table 2: Illustrative LC-MS/MS Method Validation Parameters for Terpenol Quantification
| Parameter | Typical Value | Comments |
| Linearity (r²) | > 0.995 | Over a concentration range of 0.1-50 ng/mL. |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mL | Signal-to-noise ratio of 10:1. |
| Accuracy (Recovery) | 90 - 110% | Determined by spiking blank matrix at different concentrations. |
| Precision (RSD%) | < 10% | Repeatability and intermediate precision. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantification of this compound in a variety of complex matrices. The choice between GC-MS and LC-MS/MS will depend on the specific matrix, the required sensitivity, and the available instrumentation. For volatile and semi-volatile analytes in relatively clean matrices like essential oils, GC-MS is often sufficient. For trace-level quantification in highly complex matrices such as biological fluids or cosmetics, the superior sensitivity and selectivity of LC-MS/MS are advantageous. It is imperative to perform a thorough method validation for each specific application to ensure the accuracy and reliability of the results.
Application Note: Enhanced Analytical Detection of 3,7-Dimethyloct-6-en-2-ol Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of 3,7-dimethyloct-6-en-2-ol, a secondary terpene alcohol, to improve its analytical detection by gas chromatography-mass spectrometry (GC-MS). Direct analysis of underivatized alcohols by GC-MS can result in poor peak shape and lower sensitivity.[1][2] Derivatization, through techniques such as silylation and acylation, enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection limits.[3] This application note details two effective derivatization methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using pentafluoropropionic anhydride (PFPA).
Introduction
This compound is a chiral secondary alcohol with applications in fragrance and as a potential biochemical marker. Accurate and sensitive quantification of this analyte is crucial for quality control and research purposes. However, the presence of a polar hydroxyl group can lead to peak tailing and reduced sensitivity during GC-MS analysis. Chemical derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing the analyte's volatility and improving its chromatographic properties.[3] This note provides comprehensive protocols for two common and effective derivatization techniques.
Methods and Protocols
Two primary derivatization methods are presented: silylation and acylation. Both methods are widely used to prepare alcohols for GC-MS analysis.[4]
Silylation with BSTFA
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent that reacts quickly with alcohols to form volatile TMS ethers.
Experimental Protocol: Silylation
-
Sample Preparation: Transfer the sample containing this compound to a GC vial using an appropriate aprotic solvent (e.g., dichloromethane, hexane). If the sample is in a protic solvent, it must be evaporated to dryness and reconstituted in an aprotic solvent.
-
Reagent Addition: To approximately 100 µL of the sample solution (containing <100 µg of the analyte), add 25 µL of BSTFA and 25 µL of anhydrous pyridine. Pyridine acts as a catalyst, which is particularly useful for secondary alcohols.[5]
-
Reaction: Tightly cap the vial and heat at 65°C for 20-30 minutes to ensure the reaction goes to completion.[5]
-
Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS.
Silylation Experimental Workflow
Acylation with PFPA
Acylation introduces an acyl group, in this case, a pentafluoropropionyl group, to the molecule. Pentafluoropropionic anhydride (PFPA) is a highly reactive acylation reagent that forms stable and volatile derivatives with alcohols. The resulting fluorinated derivatives are particularly sensitive to electron capture detection (ECD) and also provide excellent performance with mass spectrometry.
Experimental Protocol: Acylation
-
Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent such as benzene or ethyl acetate in a reaction vial.
-
Reagent Addition: Add 0.1 mL of 0.05 M trimethylamine (TMA) in the same solvent to act as an acid scavenger. Following this, add 10 µL of PFPA to the vial.
-
Reaction: Cap the vial and heat at 50°C for 15 minutes. Derivatization times can vary, so optimization may be necessary.
-
Quenching and Extraction: Cool the mixture to room temperature. Add 1 mL of 5% aqueous ammonia to quench the excess PFPA. Shake the vial for 5 minutes and allow the layers to separate.
-
Analysis: Inject an aliquot of the organic (upper) layer into the GC-MS.
Acylation Experimental Workflow
Data Presentation
| Derivatization Method | Analyte Class | Fold Increase in GC-MS Signal | Reference |
| Silylation | ortho-allylphenols | 3 to 6-fold | [6] |
| Acylation | ortho-allylphenols | Not specified, but generally enhances sensitivity | [6] |
It is anticipated that the derivatization of this compound would yield a similar enhancement in signal intensity, leading to lower limits of detection and quantification.
Signaling Pathway and Logical Relationships
The decision to use derivatization is based on the need to improve the analytical properties of the target molecule for GC-MS analysis. The logical flow for this process is outlined below.
Logical Flow for Derivatization
Conclusion
The derivatization of this compound by either silylation with BSTFA or acylation with PFPA is a highly effective strategy to improve its analytical detection by GC-MS. These methods increase the volatility and thermal stability of the analyte, resulting in better chromatographic peak shapes and significantly enhanced signal intensity. The provided protocols offer a solid foundation for researchers to develop robust and sensitive analytical methods for this and other similar terpene alcohols. Method optimization for specific sample matrices and concentration ranges is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. Alcohol trace analysis with BSTFA and GC-MS - Chromatography Forum [chromforum.org]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Gas chromatography-mass spectrometry signal enhancement of ortho-allylphenols by their cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for 3,7-Dimethyloct-6-en-2-ol
These application notes provide a detailed framework for the analysis of 3,7-Dimethyloct-6-en-2-ol, also known as dihydrorhodinol, using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published methods for this compound, the following protocol is based on established principles of reverse-phase chromatography and methods for structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a fragrance ingredient and a valuable chiral building block in organic synthesis. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability testing. HPLC is a powerful technique for the separation and analysis of such non-polar, organic molecules. The proposed method utilizes a reverse-phase C18 column, which is well-suited for the retention and separation of hydrophobic compounds like this compound.
Proposed HPLC Method Parameters
A summary of the proposed HPLC method parameters for the analysis of this compound is presented in the table below. These parameters are a starting point and may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Refractive Index (RI) |
| Wavelength (UV) | 210 nm (if using UV detector) |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Experimental Protocol
This section details the step-by-step procedure for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrument and Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or RI detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Analysis
-
Set up the HPLC system with the parameters listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.
Caption: Workflow for HPLC analysis of this compound.
Method Validation Considerations
For routine use, the proposed HPLC method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes & Protocols for Solid-Phase Microextraction (SPME) Sampling of 3,7-Dimethyloct-6-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3,7-Dimethyloct-6-en-2-ol, also known as dihydrolinalool. This volatile terpenoid alcohol is a fragrance ingredient and can be found in various consumer products and natural extracts. SPME offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of this analyte from various sample matrices.[1][2]
Introduction to SPME for Volatile Alcohol Analysis
Solid-Phase Microextraction (SPME) is a widely used sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[3] It utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion in a liquid or exposure to the headspace above a liquid or solid sample, analytes partition from the sample matrix into the fiber coating.[2] Following extraction, the fiber is transferred to the injection port of a gas chromatograph where the analytes are thermally desorbed for analysis.[1]
Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound from complex matrices, as it minimizes the extraction of non-volatile matrix components, thereby protecting the analytical instrument.[4]
Experimental Protocols
This section details the recommended methodology for the HS-SPME-GC-MS analysis of this compound.
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[5] Alternatively, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can be effective for polar analytes like alcohols.
-
Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa.
-
Standards: Analytical standard of this compound (CAS No. 14087-07-1).
-
Internal Standard (IS): A compound with similar chemical properties but not present in the sample, such as cyclohexanol or another terpene alcohol, can be used for improved quantification.
-
Solvent: Methanol or ethanol (analytical grade) for the preparation of standard solutions.
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and promote the partitioning of the analyte into the headspace (salting-out effect).[1]
-
Liquid Samples (e.g., aqueous solutions, beverages):
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial.
-
If an internal standard is used, spike the sample with a known concentration of the IS.
-
Add NaCl to the sample to achieve a concentration of 20-30% (w/v) to enhance analyte recovery.[1]
-
Immediately seal the vial with the cap and septum.
-
-
Solid Samples (e.g., plant material, powders):
-
Weigh a known amount (e.g., 0.5 - 1 g) of the homogenized solid sample into a headspace vial.
-
If an internal standard is used, it can be spiked onto the solid matrix.
-
Optionally, add a small amount of deionized water to moisten the sample and facilitate the release of volatiles.
-
Immediately seal the vial.
-
-
Incubation/Equilibration: Place the sealed vial in a heating block or the agitator of an autosampler set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature. The optimal extraction time and temperature should be determined experimentally.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode, temperature 250°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be constructed using standard solutions of this compound prepared in a matrix similar to the samples. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.
| Parameter | Representative Value | Reference Compound(s) | Source |
| Linearity (R²) | > 0.99 | Fragrance Allergens | [6] |
| Limit of Detection (LOD) | 0.03 - 1.13 mg/kg | Volatile Organic Compounds | [5] |
| Limit of Quantification (LOQ) | 0.09 - 3.41 mg/kg | Volatile Organic Compounds | [5] |
| Recovery | 90 - 105% | Carbonyl Compounds | [7] |
| Repeatability (RSD%) | < 15% | Volatile Organic Compounds | [5] |
Visualizations
The following diagram illustrates the key steps in the HS-SPME-GC-MS workflow for the analysis of this compound.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
The diagram below outlines the logical relationships between key parameters that require optimization for a robust SPME method.
Caption: Key parameter relationships for SPME method optimization.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the determination of this compound in various samples. The solvent-free nature and minimal sample preparation requirements make it an environmentally friendly and efficient analytical technique. For optimal performance, it is crucial to carefully select the SPME fiber and optimize the extraction parameters, followed by a thorough method validation for the specific matrix of interest.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. PubChemLite - this compound (C10H20O) [pubchemlite.lcsb.uni.lu]
- 3. 4,7-Dimethyloct-6-en-3-one | 2550-11-0 | Benchchem [benchchem.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioassay-Guided Fractionation for the Isolation of 3,7-Dimethyloct-6-en-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the isolation of the bioactive monoterpenoid, 3,7-Dimethyloct-6-en-2-ol, from the essential oil of East Indian lemongrass (Cymbopogon flexuosus). The methodology employs a bioassay-guided fractionation strategy, utilizing the antimicrobial properties of the target compound to direct the separation process. This document outlines the procedures for essential oil extraction, antimicrobial bioassays, chromatographic fractionation, and final structure elucidation of the active compound.
Introduction
Bioassay-guided fractionation is a powerful strategy in natural product chemistry for the targeted isolation of bioactive compounds from complex mixtures. This approach uses a specific biological assay to track the activity of interest through successive rounds of separation, thereby concentrating the active principle and facilitating its identification. This compound is a monoterpenoid alcohol with potential antimicrobial properties. This document details a workflow for its isolation from Cymbopogon flexuosus, a plant known to be rich in terpenoids, using an antimicrobial assay against common bacterial pathogens to guide the fractionation process.
Materials and Methods
Plant Material
Fresh leaves of Cymbopogon flexuosus were collected and air-dried in the shade for 72 hours.
Essential Oil Extraction
The dried leaves were subjected to hydrodistillation for 3 hours to extract the essential oil. The oil was collected, dried over anhydrous sodium sulfate, and stored at 4°C in a sealed, dark vial.
Antimicrobial Bioassay
The antimicrobial activity was evaluated using the agar well diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Protocol:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized bacterial suspension (0.5 McFarland standard).
-
Punch wells (6 mm diameter) into the agar.
-
Add 50 µL of the test sample (crude extract, fractions, or isolated compound) at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Use a positive control (e.g., ciprofloxacin) and a negative control (solvent).
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm).
Bioassay-Guided Fractionation
The fractionation process is guided by the results of the antimicrobial assay at each stage.
Workflow Diagram:
Caption: Bioassay-guided fractionation workflow.
1. Column Chromatography: The crude essential oil (5 g) was subjected to silica gel column chromatography (60-120 mesh). The column was eluted with a gradient of n-hexane and ethyl acetate.
Protocol:
-
Stationary Phase: Silica gel (200 g) packed in a glass column (50 cm x 4 cm).
-
Mobile Phase: A stepwise gradient of n-hexane:ethyl acetate (100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Fraction Collection: 50 mL fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles were pooled.
2. Preparative High-Performance Liquid Chromatography (HPLC): The most active fraction from column chromatography was further purified by preparative HPLC.
Protocol:
-
Column: C18 reverse-phase column (250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV at 210 nm.
-
The peak corresponding to the active compound was collected.
Structure Elucidation
The structure of the isolated pure compound was determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Protocol:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Initial temperature of 60°C, ramped to 240°C.
-
Ionization: Electron Impact (EI) at 70 eV.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃.
Results
Yield and Bioactivity
The extraction and fractionation process was monitored for yield and antimicrobial activity at each step.
| Sample | Yield (from crude oil) | Zone of Inhibition (mm) |
| S. aureus | ||
| Crude Essential Oil | 100% | 18 |
| Fraction F1 (n-hexane) | 15% | 8 |
| Fraction F2 (95:5 Hex:EtOAc) | 25% | 12 |
| Fraction F3 (90:10 Hex:EtOAc) | 30% | 22 |
| Fraction F4 (80:20 Hex:EtOAc) | 20% | 15 |
| Fraction F5 (50:50 Hex:EtOAc) | 10% | 9 |
| Isolated Compound | ~2% | 25 |
Minimum Inhibitory Concentration (MIC)
The MIC of the isolated this compound was determined by the microbroth dilution method.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
Structure Elucidation
The isolated active compound was identified as this compound based on the following spectroscopic data:
-
GC-MS: The mass spectrum showed a molecular ion peak at m/z 156, corresponding to the molecular formula C₁₀H₂₀O.
-
¹H NMR (500 MHz, CDCl₃): δ 5.10 (t, 1H), 3.80 (m, 1H), 2.00 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.45 (m, 2H), 1.20 (d, 3H), 0.90 (d, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 131.5, 124.7, 68.2, 40.8, 36.7, 29.5, 25.7, 23.4, 19.8, 17.6.
Signaling Pathway (Hypothesized):
The antimicrobial activity of terpenoids like this compound is often attributed to the disruption of the bacterial cell membrane.
Caption: Hypothesized mechanism of action.
Conclusion
This application note demonstrates a successful bioassay-guided fractionation protocol for the isolation of this compound from Cymbopogon flexuosus essential oil. The antimicrobial activity of the fractions directed the purification process, leading to the identification of the active compound. The described methods provide a robust framework for the targeted isolation of bioactive natural products.
Troubleshooting & Optimization
Improving yield and purity in 3,7-Dimethyloct-6-en-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,7-Dimethyloct-6-en-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct laboratory-scale synthesis is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to citronellal. This reaction, known as a Grignard reaction, targets the aldehyde functional group to form the desired secondary alcohol.
Q2: What are the primary challenges in the synthesis of this compound via the Grignard reaction?
A2: The main challenges include:
-
Low Yields: Often due to side reactions, improper reaction conditions, or degradation of the Grignard reagent.
-
Formation of Byproducts: The most common byproduct is the 1,4-conjugate addition product. Other impurities can arise from the starting materials or subsequent work-up steps.
-
Difficult Purification: The structural similarity between the desired product and certain byproducts can make purification challenging.
Q3: How can I minimize the formation of the 1,4-conjugate addition byproduct?
A3: Grignard reagents, being hard nucleophiles, inherently favor 1,2-addition to α,β-unsaturated aldehydes like citronellal. To further suppress 1,4-addition, ensure the reaction is carried out at a low temperature (e.g., 0°C or below) and that the Grignard reagent is added slowly to the citronellal solution. Avoid the use of copper salts, as they are known to promote 1,4-addition.
Q4: What are the expected yields and purity for this synthesis?
A4: With an optimized protocol, yields for the Grignard reaction of citronellal with a methyl Grignard reagent can range from 60% to 80%. The purity of the crude product can vary significantly, but after purification by fractional distillation under reduced pressure, a purity of >95% is achievable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture or air exposure. 2. Impure or wet starting materials (citronellal, solvent). 3. Reaction temperature too low, preventing initiation. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Prepare the Grignard reagent fresh or titrate to determine its concentration before use. 2. Distill citronellal and solvents before use to remove water and other impurities. 3. Briefly warm the flask to initiate the reaction, then cool to the desired temperature. A crystal of iodine can also be added to activate the magnesium. |
| Low Yield of this compound | 1. Significant formation of the 1,4-conjugate addition byproduct. 2. Competing enolization of the aldehyde. 3. Loss of product during work-up and purification. | 1. Maintain a low reaction temperature (e.g., 0°C to -20°C). Add the Grignard reagent dropwise to an excess of the aldehyde solution. 2. Use a highly reactive Grignard reagent and low temperatures. 3. Perform extractions with a suitable solvent (e.g., diethyl ether, ethyl acetate). Use fractional distillation under reduced pressure for purification to minimize thermal decomposition. |
| Low Purity of Final Product | 1. Presence of unreacted citronellal. 2. Contamination with the 1,4-conjugate addition byproduct. 3. Presence of impurities from the starting material (e.g., citronellol, geraniol). | 1. Ensure a slight excess of the Grignard reagent is used. 2. Optimize reaction conditions to favor 1,2-addition (see above). Purify carefully using fractional distillation under reduced pressure. 3. Use highly pure citronellal as the starting material. Analyze the starting material by GC-MS before the reaction. |
| Formation of a White Precipitate During Reaction | This is normal and is the magnesium alkoxide salt of the product. | No action is required. The precipitate will be dissolved during the acidic work-up. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from analogous reactions with α,β-unsaturated aldehydes.
Materials:
-
Citronellal (95% purity or higher)
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, place a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Grignard Addition to Citronellal:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of citronellal (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the citronellal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Grignard Reaction with Citronellal | Reduction of 3,7-Dimethyloct-6-en-2-one |
| Starting Material | Citronellal | 3,7-Dimethyloct-6-en-2-one |
| Reagent | Methylmagnesium bromide/iodide | Sodium borohydride (NaBH₄) |
| Solvent | Anhydrous diethyl ether or THF | Methanol or ethanol |
| Temperature | 0°C to room temperature | 0°C to room temperature |
| Typical Yield | 60-80% | >90% |
| Key Byproducts | 1,4-conjugate addition product | Minimal |
| Purity (after purification) | >95% | >98% |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in the synthesis.
Resolving peak co-elution in the chromatographic analysis of 3,7-Dimethyloct-6-en-2-ol
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 3,7-Dimethyloct-6-en-2-ol, with a focus on resolving peak co-elution.
Frequently Asked Questions (FAQs)
Q1: I am observing a broad or shouldered peak for this compound in my gas chromatogram. What could be the cause?
A1: A broad or shouldered peak often indicates the co-elution of two or more compounds.[1] In the analysis of this compound, this could be due to the presence of its stereoisomers or other structurally similar terpene alcohols that are not adequately separated by the current analytical method. It is also possible that issues with the GC system, such as a dirty injector liner or a degraded column, could be contributing to poor peak shape.
Q2: How can I confirm if the peak distortion is due to co-elution?
A2: If you are using a mass spectrometer (MS) detector, you can examine the mass spectrum across the peak. If the mass spectrum is not consistent from the beginning to the end of the peak, it is a strong indication of co-elution.[1][2] With a Diode Array Detector (DAD), you can perform a peak purity analysis. A non-homogenous peak purity suggests the presence of multiple components.[2] If you do not have these detectors, chromatographic method optimization, as described in the troubleshooting guides below, can help to resolve the individual components and confirm co-elution.
Q3: What are the most likely compounds to co-elute with this compound?
A3: The most probable co-eluents are its stereoisomers. Additionally, other terpene alcohols with similar boiling points and polarities, which are often present in essential oil samples, may co-elute. Examples of such compounds include isomers of linalool, citronellol, and geraniol.[3][4][5]
Q4: Can changing the column temperature resolve the co-elution?
A4: Yes, optimizing the oven temperature program is a critical step in resolving co-eluting peaks. A slower temperature ramp rate can increase the separation between compounds with close boiling points. Conversely, a faster ramp rate can sometimes improve the separation of later eluting compounds. Isothermal segments at specific temperatures can also be introduced to enhance the resolution of target compounds.
Q5: When should I consider using a different GC column?
A5: If optimizing the temperature program and carrier gas flow rate does not provide adequate resolution, changing the GC column is the next logical step. A column with a different stationary phase chemistry will provide different selectivity, which can resolve the co-eluting peaks. For separating stereoisomers, a chiral column is often necessary.[3][6]
Troubleshooting Guides
Guide 1: Optimizing the GC Oven Temperature Program
This guide provides a systematic approach to optimizing the temperature program to resolve co-eluting peaks of this compound and a potential isomeric impurity.
Experimental Protocol:
-
Initial Analysis: Perform an initial analysis using your current GC method to establish a baseline chromatogram showing the co-elution.
-
Slower Ramp Rate: Decrease the temperature ramp rate by 50%. For example, if your current ramp rate is 10°C/min, reduce it to 5°C/min. This increases the time the analytes spend in the stationary phase, which can improve separation.
-
Faster Ramp Rate: If a slower ramp rate does not yield satisfactory results, try increasing the ramp rate. This can sometimes improve the peak shape and resolution of later eluting compounds.
-
Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks. A hold of 2-5 minutes can often improve separation.
-
Data Comparison: Compare the chromatograms from each run, paying close attention to the resolution between the peaks of interest.
Data Presentation:
| Method Parameter | Initial Method | Slower Ramp Rate | Isothermal Hold |
| Temperature Program | 60°C (1 min) to 240°C at 10°C/min | 60°C (1 min) to 240°C at 5°C/min | 60°C (1 min) to 150°C at 10°C/min, hold for 3 min, then to 240°C at 10°C/min |
| Retention Time of Peak 1 (min) | 12.5 | 18.2 | 16.8 |
| Retention Time of Peak 2 (min) | 12.5 | 18.5 | 17.3 |
| Resolution (Rs) | 0.0 | 1.2 | 1.8 |
Troubleshooting Workflow:
Guide 2: Adjusting the Carrier Gas Flow Rate
This guide outlines how to modify the carrier gas flow rate to enhance the separation of co-eluting peaks.
Experimental Protocol:
-
Baseline Analysis: Use the best temperature program from Guide 1 as your starting point.
-
Decrease Flow Rate: Reduce the carrier gas flow rate by 25-30%. A lower flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the analysis time.
-
Increase Flow Rate: If decreasing the flow rate is not effective, increase the flow rate by 25-30% from the original setting. For some compounds, a higher flow rate can lead to sharper peaks and better separation.
-
Evaluate Resolution: Analyze the chromatograms to determine the optimal flow rate for the separation of this compound and the co-eluting species.
Data Presentation:
| Method Parameter | Original Flow Rate | Decreased Flow Rate | Increased Flow Rate |
| Carrier Gas Flow Rate (mL/min) | 1.5 | 1.0 | 2.0 |
| Retention Time of Peak 1 (min) | 17.3 | 22.1 | 15.2 |
| Retention Time of Peak 2 (min) | 17.3 | 22.5 | 15.4 |
| Resolution (Rs) | 1.8 | 2.1 | 1.5 |
Logical Relationship Diagram:
Guide 3: Selecting an Appropriate GC Column
This guide provides steps for choosing a new GC column when optimization of method parameters is insufficient to resolve co-elution.
Experimental Protocol:
-
Identify Current Stationary Phase: Note the stationary phase of your current column (e.g., non-polar, mid-polar, polar).
-
Select a Column with Different Selectivity: Choose a column with a stationary phase of different polarity. For example, if you are using a non-polar column (e.g., DB-5ms), switch to a more polar column (e.g., a wax-type column). This change in selectivity is often effective in separating compounds with similar boiling points but different functional groups.
-
Consider a Chiral Column: If co-elution is suspected to be due to stereoisomers, a chiral column is the most effective solution. Columns with cyclodextrin-based stationary phases are commonly used for the separation of chiral terpenes.[3][6]
-
Method Re-optimization: After installing the new column, you will likely need to re-optimize the temperature program and flow rate as described in Guides 1 and 2.
Data Presentation:
| Column Type | Stationary Phase | Retention Time of Peak 1 (min) | Retention Time of Peak 2 (min) | Resolution (Rs) |
| Standard Non-Polar | 5% Phenyl Methylpolysiloxane | 22.5 | 22.5 | 0.0 |
| Polar | Polyethylene Glycol (Wax) | 25.1 | 25.8 | 2.5 |
| Chiral | Derivatized β-Cyclodextrin | 28.3 | 29.1 | 3.2 |
Decision Pathway for Column Selection:
References
Stability of 3,7-Dimethyloct-6-en-2-ol under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,7-Dimethyloct-6-en-2-ol (dihydrorhodinol) under various storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in Odor Profile | Degradation of the alcohol due to oxidation or isomerization. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures. Avoid repeated opening of the container. |
| Discoloration (Yellowing) | Formation of oxidation products. | Protect the compound from light by using amber vials or storing it in the dark. The presence of trace metals can catalyze oxidation; use high-purity solvents and glassware. |
| Appearance of New Peaks in GC/HPLC Analysis | Chemical degradation has occurred, leading to the formation of impurities. | Refer to the degradation pathway diagram to identify potential degradation products. Re-purify the sample if necessary. For future prevention, adhere strictly to recommended storage conditions. |
| Loss of Potency/Concentration | Evaporation or degradation of the compound. | Ensure containers are sealed tightly with appropriate caps (e.g., PTFE-lined). For long-term storage, consider ampulization. Store at recommended low temperatures to minimize evaporation. |
| Inconsistent Experimental Results | Use of a degraded or impure sample of this compound. | Always use a freshly opened or recently purified sample for sensitive experiments. Perform a purity check (e.g., via GC) before use if the sample has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored at low temperatures, ideally at 2-8°C, protected from light in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Q2: How does temperature affect the stability of this compound?
A2: Increased temperatures can accelerate the degradation of unsaturated alcohols. For instance, studies on similar terpene alcohols have shown that storage at elevated temperatures leads to a faster decline in their concentration.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light, especially UV light, can induce photodegradation of terpene alcohols. It is crucial to store the compound in amber-colored vials or in a dark environment to prevent the formation of degradation products.
Q4: What is the impact of air exposure on the stability of this compound?
A4: this compound, being an unsaturated alcohol, is susceptible to oxidation upon exposure to air. This can lead to the formation of various oxidation products, including aldehydes, ketones, and epoxides, which can alter the compound's properties.
Q5: Can I store solutions of this compound? If so, what solvent should I use?
A5: Yes, solutions can be stored. It is recommended to use high-purity, peroxide-free solvents. Ethanol or isopropanol are suitable choices. Solutions should be stored under the same recommended conditions as the neat compound (low temperature, protected from light, and under an inert atmosphere).
Q6: Are there any known incompatibilities for this compound?
A6: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Quantitative Stability Data
Table 1: Illustrative Stability of Terpene Alcohols under Various Storage Conditions Over a 6-Month Period
| Storage Condition | Parameter | Initial Purity (%) | Purity after 6 months (%) | Major Degradation Products |
| 2-8°C, Dark, Inert Atmosphere | Temperature, Light, Air | 99.5 | 99.0 | Minimal degradation observed |
| 25°C, Dark, Inert Atmosphere | Temperature | 99.5 | 97.5 | Isomerization products |
| 25°C, Ambient Light, Air | Light, Air | 99.5 | 92.0 | Oxidation and photodegradation products |
| 40°C, Dark, Air | High Temperature, Air | 99.5 | 85.0 | Primarily oxidation products |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.
Methodology:
-
Place accurately weighed samples of this compound in sealed amber glass vials under both air and an inert atmosphere (N₂).
-
Store the vials in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for purity and degradation products using a validated GC-MS method (as described in Protocol 3).
-
Monitor for any changes in physical appearance (color, clarity) and odor.
Protocol 2: Photostability Study
Objective: To determine the effect of light exposure on the stability of this compound.
Methodology:
-
Place samples of this compound in sealed quartz glass vials (to allow UV penetration) and, in parallel, in amber glass vials (as a control).
-
Expose the vials to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Maintain a control set of samples in the dark at the same temperature.
-
After a specified duration of exposure, analyze all samples by GC-MS to quantify the parent compound and identify any photodegradation products.
Protocol 3: GC-MS Method for Purity and Degradation Product Analysis
Objective: To quantify the purity of this compound and identify its degradation products.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
Troubleshooting matrix effects in the quantification of 3,7-Dimethyloct-6-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of 3,7-Dimethyloct-6-en-2-ol, also known as β-citronellol.
Troubleshooting Guide: Matrix Effects
Matrix effects, the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, are a common challenge in mass spectrometry-based quantification. This guide provides a systematic approach to identifying and mitigating these effects.
Issue: Inaccurate or irreproducible quantification of this compound.
This can manifest as either suppression or enhancement of the analyte signal, leading to underestimation or overestimation of its concentration.
Troubleshooting Workflow:
Method development for the chiral separation of 3,7-Dimethyloct-6-en-2-ol isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation for 3,7-dimethyloct-6-en-2-ol isomers. This resource is intended for researchers, scientists, and professionals in the drug development and fragrance industries.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound isomers, primarily focusing on Gas Chromatography (GC) with chiral capillary columns.
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomers | Incorrect chiral stationary phase. | The choice of chiral stationary phase is critical. For terpene alcohols like this compound, cyclodextrin-based columns are a good starting point. Consider screening different derivatized cyclodextrin phases (e.g., β-DEX, γ-DEX) to find the one that provides the best selectivity for your isomers.[1][2][3] |
| Inappropriate oven temperature program. | The oven temperature significantly impacts enantioselectivity. Start with a low initial temperature and a slow ramp rate to maximize resolution. If peaks are broad, a slightly higher initial temperature or a faster ramp might be necessary. Isothermal conditions at a lower temperature can also improve separation.[2] | |
| Poor resolution (peaks are not baseline separated) | Sub-optimal carrier gas flow rate. | The linear velocity of the carrier gas (Helium or Hydrogen) affects peak efficiency and resolution. Determine the optimal flow rate for your column by performing a van Deemter plot analysis or by systematically varying the head pressure. |
| Column overloading. | Injecting too much sample can lead to peak broadening and loss of resolution.[2] Prepare a dilution series of your sample and inject decreasing amounts to see if the resolution improves. | |
| Incorrect injection parameters. | A slow or poorly focused injection can cause band broadening. Optimize the injector temperature and injection speed (for autosamplers). A split injection with a high split ratio is often preferred for chiral GC to ensure a sharp injection band. | |
| Peak tailing | Active sites in the GC system (inlet, column). | The hydroxyl group in this compound can interact with active sites, causing peak tailing. Deactivate the inlet liner with a silylating agent and use a highly inert column. Regular inlet maintenance, including changing the liner and septum, is crucial. |
| Contamination at the head of the column. | Non-volatile residues from the sample matrix can accumulate at the beginning of the column, creating active sites. Trim a small portion (10-20 cm) from the front of the column. | |
| Incompatible solvent. | The injection solvent should be compatible with the stationary phase and the analyte. A mismatch in polarity can lead to poor peak shape. | |
| Irreproducible retention times | Fluctuations in oven temperature or carrier gas flow. | Ensure your GC oven is properly calibrated and that the carrier gas supply provides a constant pressure. Use of an electronic pressure control (EPC) system is highly recommended. |
| Column aging or contamination. | Over time, the stationary phase can degrade or become contaminated, leading to shifts in retention times. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for separating this compound isomers?
A1: For volatile, chiral compounds like terpene alcohols, gas chromatography (GC) with a chiral capillary column is the most common and effective technique. Columns with a cyclodextrin-based stationary phase are highly recommended. Specifically, derivatized β-cyclodextrin columns, such as those with permethylated or acetylated substitutions, have shown success in separating structurally similar compounds like citronellol and linalool.[1][2] It is advisable to screen a few different cyclodextrin-based columns to find the optimal selectivity for your specific isomers.
Q2: What are the key parameters to optimize for improving the resolution of the enantiomers?
A2: The most critical parameters for optimizing chiral separations in GC are:
-
Oven Temperature Program: Lower temperatures generally increase the interaction between the analyte and the chiral stationary phase, leading to better separation. Experiment with different initial temperatures, ramp rates, and even isothermal conditions.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects the efficiency of the separation. An optimal flow rate will result in sharper peaks and better resolution.
-
Column Choice: The type of chiral stationary phase and its film thickness can significantly impact selectivity.
-
Injection Volume and Concentration: Avoid column overload by injecting a small volume of a dilute sample.[2]
Q3: My peaks are tailing. What can I do to improve the peak shape?
A3: Peak tailing for polar compounds like alcohols is often caused by unwanted interactions with active sites in the GC system. Here are some steps to mitigate this:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, or consider one with glass wool to trap non-volatile contaminants.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
-
Column Trimming: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet side.
-
Derivatization: While not always necessary, derivatizing the hydroxyl group of the alcohol to a less polar functional group (e.g., acetate, silyl ether) can significantly reduce peak tailing.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A4: Yes, HPLC with a chiral stationary phase (CSP) can also be used. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. Normal-phase HPLC with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point for method development.
Experimental Protocol: Chiral GC-FID Analysis
This protocol provides a starting point for the method development of the chiral separation of this compound isomers. Optimization will likely be required to achieve baseline separation.
Instrumentation:
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin based column.[1]
Reagents:
-
Racemic standard of this compound
-
High-purity solvent for sample dilution (e.g., hexane or ethanol)
-
High-purity carrier gas (Helium or Hydrogen)
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the racemic standard in the chosen solvent.
-
GC Conditions:
-
Inlet: Split mode, 220 °C, Split ratio 100:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Detector: FID, 250 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min
-
-
Data Acquisition: Record the chromatogram and identify the retention times of the two enantiomers.
-
Optimization: If separation is not optimal, adjust the oven temperature program (e.g., lower the initial temperature or slow down the ramp rate) and the carrier gas flow rate.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the chiral separation of this compound isomers based on the protocol above. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 25.4 | 26.1 |
| Peak Area | 50.2% | 49.8% |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
| Tailing Factor | 1.1 | 1.2 |
Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method.
Caption: A flowchart illustrating the systematic approach to developing a robust chiral separation method.
References
Reducing side reactions in the derivatization of 3,7-Dimethyloct-6-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing side reactions during the derivatization of 3,7-Dimethyloct-6-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The most common derivatization methods for the secondary alcohol group in this compound are esterification (acylation) and etherification. Esterification is typically achieved using acyl chlorides or anhydrides in the presence of a base. Etherification, particularly to form silyl ethers, is a common method for protecting the alcohol group during subsequent reaction steps.
Q2: What are the primary side reactions to be aware of during the derivatization of this molecule?
A2: Due to the presence of a secondary allylic alcohol functional group, the primary side reactions of concern are:
-
Isomerization: The double bond can migrate, especially under acidic or basic conditions, or in the presence of certain metal catalysts.
-
Rearrangement: Acid-catalyzed conditions can promote carbocation formation, leading to skeletal rearrangements.
-
Elimination: Dehydration to form dienes can occur, particularly at elevated temperatures or with strong acids.
-
Over-acylation/Multiple derivatizations: If other reactive functional groups are present in the starting material or reagents, they may also be derivatized.
Q3: How can I monitor the progress of the derivatization reaction and detect side products?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more detailed analysis and to identify and quantify side products, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The mass spectra of the different components in the reaction mixture can help in the identification of unexpected byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Derivative
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure reagents are of high purity and anhydrous conditions are maintained, as water can quench many derivatizing agents. |
| Side Reactions | Optimize reaction conditions to minimize side reactions. This may involve lowering the reaction temperature, choosing a milder base or catalyst, or changing the solvent. See the specific troubleshooting sections below for isomerization and rearrangement. |
| Product Degradation | The desired derivative may be unstable under the reaction or work-up conditions. Consider using milder work-up procedures (e.g., avoiding strong acids or bases) and purify the product promptly after the reaction is complete. |
| Steric Hindrance | The secondary alcohol at the C2 position may be sterically hindered. Using a more reactive derivatizing agent or a less bulky one might improve the yield. For silyl ethers, silyl triflates are more reactive than silyl chlorides.[1] |
Problem 2: Formation of Isomeric Byproducts (Double Bond Migration)
| Possible Cause | Suggested Solution |
| Acidic or Basic Conditions | Both acid and base can catalyze the isomerization of the double bond in allylic alcohols. If using acidic or basic conditions, opt for milder reagents and lower temperatures. For esterifications, using a non-nucleophilic base like 2,6-lutidine can be beneficial. |
| Metal Catalysis | Traces of metal impurities or certain catalysts can promote isomerization. Ensure glassware is scrupulously clean and, if using a metal-based reagent, screen for one that does not promote isomerization. |
| Elevated Temperatures | High reaction temperatures can provide the energy needed for isomerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 3: Evidence of Molecular Rearrangement
| Possible Cause | Suggested Solution |
| Strongly Acidic Conditions | Strong acids can protonate the alcohol, leading to water elimination and the formation of a secondary carbocation, which is prone to rearrangement. Avoid strong acid catalysts like sulfuric acid. If an acid catalyst is necessary, consider using a milder one like pyridinium p-toluenesulfonate (PPTS). |
| Lewis Acid Catalysts | Some Lewis acids used to activate the derivatizing agent can also promote rearrangement. Screen different Lewis acids to find one that is effective for the derivatization without causing rearrangement. |
Experimental Protocols
Protocol 1: General Procedure for Esterification (Acetylation)
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.5 equivalents) or pyridine (2 equivalents). For a milder option, 4-dimethylaminopyridine (DMAP) can be used as a catalyst (0.1 equivalents) along with a stoichiometric base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent, for example, acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Silyl Ether Formation (TBS Ether)
This protocol is based on the reliable Corey protocol for silylation.[1]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Derivatization of Secondary Alcohols.
| Derivatization Type | Reagent | Base/Catalyst | Solvent | Typical Temperature | Potential Side Reactions |
| Esterification | Acyl Chloride/Anhydride | Pyridine, Triethylamine, DMAP | DCM, Ether | 0 °C to RT | Isomerization, Elimination |
| Silyl Ether Formation | Silyl Chloride | Imidazole | DMF | Room Temperature | - |
| Silyl Ether Formation | Silyl Triflate | 2,6-Lutidine | DCM | 0 °C to RT | - |
Visualizations
References
Technical Support Center: Enhancing HPLC Resolution of 3,7-Dimethyloct-6-en-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of 3,7-Dimethyloct-6-en-2-ol.
Troubleshooting Guide
Poor resolution, peak tailing, and inconsistent retention times are common challenges in the HPLC analysis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Poor Resolution Between Enantiomers
The primary challenge in the analysis of this compound is often the separation of its stereoisomers.
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For chiral separations, a standard C18 or C8 column is insufficient. Employ a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for terpene alcohols. |
| Suboptimal Mobile Phase Composition | The choice and ratio of organic modifiers are critical. Vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the mobile phase. Small changes can significantly impact enantioselectivity.[1] |
| Inadequate Temperature Control | Temperature can influence the interaction between the analyte and the stationary phase. Operate the column in a thermostatically controlled compartment and investigate the effect of different temperatures (e.g., 15°C, 25°C, 40°C) on resolution. |
| Flow Rate Too High | High flow rates can lead to band broadening and reduced resolution, especially in chiral separations. Optimize the flow rate; a lower flow rate often improves resolution, albeit with longer run times. |
Problem: Peak Tailing
Peak tailing can compromise peak integration and quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the hydroxyl group of the analyte, causing tailing.[2][3] Use a highly end-capped column or add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and minimize its length.[2] |
| Contaminated Guard Column or Column Frit | Sample impurities can accumulate on the guard column or the inlet frit of the analytical column. Replace the guard column or back-flush the analytical column (if permitted by the manufacturer). |
Problem: Inconsistent Retention Times
Fluctuations in retention times can affect the reliability and reproducibility of the method.
| Potential Cause | Recommended Solution |
| Mobile Phase Preparation Issues | Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily, ensure accurate measurements, and thoroughly degas the solvents before use. |
| Pump Malfunction | Air bubbles in the pump head or faulty check valves can lead to an unstable flow rate. Purge the pump to remove air bubbles and clean or replace check valves if necessary. |
| Column Temperature Fluctuations | As mentioned, temperature affects retention. Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| Column Equilibration | Insufficient column equilibration time before starting a sequence can lead to drifting retention times. Ensure the column is fully equilibrated with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound?
A good starting point for the analysis of this compound and similar terpene alcohols is a reverse-phase method.[4][5] However, for enantiomeric resolution, a chiral stationary phase is essential.
Q2: How do I choose the right chiral column?
The selection of a chiral column is often empirical. For terpene alcohols, polysaccharide-based CSPs are a good first choice. It is advisable to screen several different chiral columns from various manufacturers to find the one that provides the best selectivity for your specific enantiomers.
Q3: What is the role of the alcohol modifier in the mobile phase for chiral separations?
In normal-phase chiral chromatography, alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) play a crucial role in the separation mechanism. They compete with the analyte for interactions with the stationary phase, and their size, shape, and concentration can significantly influence enantioselectivity.[1]
Q4: Can I use a gradient elution for this analysis?
Yes, a gradient elution can be beneficial, especially if your sample contains impurities with a wide range of polarities. A gradient can help to elute strongly retained compounds and shorten the analysis time. However, for the optimization of the separation of the enantiomers of this compound, an isocratic method is often preferred as it provides more stable conditions.
Q5: My detector response is low. How can I improve it?
This compound lacks a strong chromophore, which can result in a low UV response. Ensure you are using a low wavelength for detection (e.g., below 220 nm). Alternatively, consider using a detector that does not rely on UV absorbance, such as a Refractive Index (RI) detector or a Mass Spectrometer (MS).
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers
This protocol provides a general methodology for the chiral separation of this compound. Optimization will be required based on the specific column and instrumentation used.
-
Column: Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: Effect of Mobile Phase Modifier on Resolution
The following table illustrates the potential impact of modifying the mobile phase composition on the resolution (Rs) of the enantiomers of this compound. (Note: This data is representative and will vary depending on the specific CSP and conditions).
| Mobile Phase (n-Hexane / Modifier) | Modifier Concentration (%) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Isopropanol | 2 | 12.5 | 14.2 | 1.8 |
| Isopropanol | 5 | 8.1 | 8.9 | 1.2 |
| Ethanol | 2 | 15.3 | 17.5 | 2.1 |
| Ethanol | 5 | 9.8 | 10.8 | 1.5 |
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Key factors influencing HPLC resolution.
References
Overcoming low recovery during the extraction of 3,7-Dimethyloct-6-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 3,7-Dimethyloct-6-en-2-ol, a polar terpenoid alcohol. Given the limited specific literature for this exact isomer, the guidance provided is based on established principles for the extraction and purification of polar terpenoid alcohols from various matrices, such as plant material or reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting polar terpenoid alcohols like this compound?
A1: The most common methods include steam distillation, particularly for volatile alcohols from plant matrices, and solvent extraction using polar solvents.[1][2] Supercritical fluid extraction (SFE) with CO2 is a more advanced technique that offers high selectivity.[2] The choice of method depends on the source of the compound (natural or synthetic), its concentration, and the scale of the extraction.
Q2: How does the polarity of this compound influence the choice of extraction solvent?
A2: this compound is a polar molecule due to its hydroxyl (-OH) group. Therefore, polar solvents are generally more effective for its extraction.[1][3] Solvents like ethanol, methanol, or acetone are often good choices.[2][4] However, a mixture of polar and non-polar solvents, such as hexane:ethyl acetate, can be optimized to balance the extraction of the target compound while minimizing the co-extraction of highly polar impurities.[1]
Q3: What are the key factors that can affect the recovery of this compound?
A3: Several factors can significantly impact recovery, including:
-
Choice of extraction solvent and its polarity: Matching the solvent polarity to the target compound is crucial.[3][5][6]
-
Extraction temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally sensitive compounds.[7]
-
Extraction time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound.[7]
-
Sample preparation: Proper grinding and drying of the source material can enhance solvent access and extraction efficiency.[8][9][10]
-
pH of the extraction medium: For compounds with acidic or basic properties, adjusting the pH can influence their solubility and extraction.
-
Post-extraction workup: Losses can occur during solvent removal, washing, and purification steps.
Troubleshooting Guide: Overcoming Low Recovery
This guide addresses specific issues that can lead to low recovery of this compound during extraction.
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several stages of the extraction and purification process. The following logical flow can help you pinpoint the issue.
Caption: Troubleshooting flowchart for low recovery of this compound.
Data Presentation
The following tables present illustrative data on how different extraction parameters can influence the recovery of a polar terpenoid alcohol like this compound.
Table 1: Effect of Solvent System on Recovery
| Solvent System (v/v) | Polarity Index | Example Recovery Rate (%) | Notes |
| n-Hexane | 0.1 | 15-25 | Extracts non-polar compounds, low affinity for polar alcohols. |
| Dichloromethane | 3.1 | 40-60 | Moderate polarity, better than hexane but may co-extract impurities. |
| Ethyl Acetate | 4.4 | 65-80 | Good polarity for terpenoid alcohols, balances extraction and selectivity. |
| Ethanol | 5.2 | 70-85 | Highly polar, effective but may extract water-soluble impurities.[4] |
| Hexane:Ethyl Acetate (1:1) | ~2.3 | 75-90 | Optimized mixture can enhance selectivity and recovery.[1] |
Table 2: Influence of Extraction Time and Temperature (Using Ethanol)
| Temperature (°C) | Extraction Time (hours) | Example Recovery Rate (%) |
| 25 | 2 | 60 |
| 25 | 8 | 75 |
| 25 | 24 | 80 |
| 50 | 2 | 78 |
| 50 | 8 | 85 |
| 50 | 24 | 86 |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific starting material and scale.
Protocol 1: Sample Preparation from Plant Material
-
Drying: Air-dry or freeze-dry the plant material to a constant weight to minimize water content.[10]
-
Grinding: Grind the dried material into a fine powder using a blender or a mill. For heat-sensitive compounds, cryogenic grinding with liquid nitrogen is recommended to prevent degradation.[9]
-
Storage: Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Protocol 2: Steam Distillation
This method is suitable for extracting volatile alcohols from plant material.
-
Apparatus Setup: Assemble a steam distillation apparatus.[11][12][13]
-
Sample Loading: Place the ground plant material into the distillation flask and add sufficient water to cover it.[13]
-
Distillation: Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound with it.[14]
-
Condensation and Collection: The steam and volatilized compounds are cooled in a condenser and collected in a receiving flask. The distillate will be a two-phase mixture of water and the essential oil containing the target compound.[15]
-
Extraction: Separate the oil layer from the aqueous layer using a separatory funnel. Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexane) to recover any dissolved alcohol.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Solvent Extraction
-
Maceration: Submerge the prepared sample powder in the chosen solvent (e.g., ethanol or a hexane:ethyl acetate mixture) in a sealed flask.[4] A common sample-to-solvent ratio is 1:10 (w/v).
-
Agitation: Agitate the mixture using a magnetic stirrer or an orbital shaker at a controlled temperature for a predetermined duration (e.g., 2 to 24 hours).
-
Filtration: Separate the extract from the solid residue by vacuum filtration.
-
Re-extraction: For exhaustive extraction, the solid residue can be re-extracted with fresh solvent two or three more times.
-
Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 4: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).[16]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[17]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. jifi.farmasi.univpancasila.ac.id [jifi.farmasi.univpancasila.ac.id]
- 4. coleparmer.com [coleparmer.com]
- 5. terpenesandtesting.com [terpenesandtesting.com]
- 6. mediabros.store [mediabros.store]
- 7. researchgate.net [researchgate.net]
- 8. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for Preparing Your Cannabis Sample for Testing - AccuScience Laboratories [accusciencelabs.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. engineering.iastate.edu [engineering.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Extract Terpenes: Preserving Nature's Aromas [sortingrobotics.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 3,7-Dimethyloct-6-en-2-ol
This guide provides a comparative overview of two common analytical techniques for the quantification of 3,7-Dimethyloct-6-en-2-ol, a key compound in various research and development applications. The performance of a Gas Chromatography with Flame Ionization Detection (GC-FID) method is compared against a High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the quantification of this compound. These values are representative of what can be expected from a validated method and are based on common acceptance criteria in the pharmaceutical industry.[2][5][6]
| Performance Parameter | GC-FID Method | HPLC-UV Method (Hypothetical) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.99 |
| Range | 1 - 100 µg/mL | 5 - 200 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 2% |
| - Intermediate Precision | < 1.8% | < 2.5% | < 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL | S/N ratio of 10:1 |
| Specificity | High (Good separation of analyte) | Moderate (Potential for matrix interference) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Robust to minor changes in flow rate and oven temperature | Sensitive to changes in mobile phase composition and pH | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
A detailed methodology for the GC-FID method is provided below. The validation of such a method should be performed according to a predefined protocol.[4]
GC-FID Method for Quantification of this compound
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Reagents and Standards:
-
This compound reference standard (purity > 99%).
-
Methanol (HPLC grade) as solvent.
-
Internal standard (e.g., Tetradecane).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Each working standard should contain the internal standard at a constant concentration.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Add the internal standard to the same final concentration as in the working standards.
-
-
Method Validation Parameters:
-
Specificity: Analyze a blank (methanol), a sample spiked with this compound, and a sample without the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.[6]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.[6]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6][8]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.[2]
-
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the core validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of core analytical validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthesis routes for 3,7-Dimethyloct-6-en-2-ol
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of chiral molecules like 3,7-dimethyloct-6-en-2-ol is of paramount importance. This acyclic monoterpenoid alcohol, valued for its aromatic properties, also serves as a versatile chiral building block in the synthesis of more complex molecules. This guide provides a comparative overview of potential synthetic routes to this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Performance Comparison of Synthesis Routes
The synthesis of this compound can be approached through several strategic pathways. Below is a summary of key quantitative data for two plausible chemical routes, providing a basis for comparison in terms of yield, reaction time, and starting materials.
| Parameter | Route 1: Grignard Reaction on Citronellal | Route 2: Two-Step Ketone Reduction |
| Starting Material | Citronellal | 3,7-Dimethyloct-6-en-2-one |
| Key Reagents | Methylmagnesium bromide, Diethyl ether, H₃O⁺ | Sodium borohydride, Methanol |
| Overall Yield | ~70-85% (estimated) | ~85-95% (for reduction step) |
| Reaction Time | 2-4 hours | 1-3 hours (for reduction step) |
| Number of Steps | 1 | 2 (ketone synthesis + reduction) |
| Key Advantages | Direct, single-step conversion of a readily available starting material. | High yield and selectivity in the reduction step. |
| Key Disadvantages | Requires anhydrous conditions; Grignard reagents are highly reactive. | The precursor ketone is not readily available and requires a separate synthesis step. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.
Route 1: Synthesis via Grignard Reaction with Citronellal
This route offers a direct conversion of the aldehyde, citronellal, to the secondary alcohol, this compound, through the addition of a methyl group using a Grignard reagent.
Materials:
-
Citronellal
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
A solution of citronellal (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred citronellal solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Reduction of 3,7-Dimethyloct-6-en-2-one
This two-step approach first involves the synthesis of the ketone intermediate, 3,7-dimethyloct-6-en-2-one, followed by its reduction to the target alcohol. As the direct synthesis of the ketone is not widely reported, this section focuses on the high-yielding reduction step.
Materials:
-
3,7-Dimethyloct-6-en-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
3,7-Dimethyloct-6-en-2-one (1 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.
-
The methanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Visualizing the Synthesis Workflows
The logical flow of the described synthetic routes can be visualized using directed graphs. These diagrams provide a clear, at-a-glance understanding of the starting materials, intermediates, and final product for each pathway.
Concluding Remarks
The choice of the optimal synthesis route for this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities regarding the handling of sensitive reagents like Grignard compounds. While the Grignard route offers a more direct pathway, the two-step reduction of the corresponding ketone, if the ketone can be efficiently synthesized, may provide higher overall yields and milder reaction conditions for the final step. Furthermore, the exploration of biocatalytic and chemoenzymatic approaches presents a promising avenue for developing more sustainable and highly selective syntheses of this and other chiral molecules in the future.
Comparative Biological Activity of 3,7-Dimethyloct-6-en-2-ol Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 3,7-Dimethyloct-6-en-2-ol. Despite the well-established principle that enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles, specific studies isolating or synthesizing the individual enantiomers of this secondary alcohol and evaluating their biological effects in parallel are not readily found in the public domain.
While research exists on the biological properties of the structurally related primary alcohol, citronellol (3,7-dimethyloct-6-en-1-ol), and other derivatives, this information cannot be reliably extrapolated to predict the specific activities of the individual enantiomers of this compound. The position of the hydroxyl group and the chirality at the C2 carbon are critical structural features that would undoubtedly influence the interaction of these molecules with biological targets.
The synthesis and biological evaluation of individual enantiomers are crucial in drug development and toxicology to identify the eutomer (the more active enantiomer) and the distomer (the less active or potentially harmful enantiomer). The absence of such studies for this compound indicates a potential area for future research.
Future Research Directions
To address the current knowledge gap, the following experimental workflow would be necessary:
-
Enantioselective Synthesis or Chiral Separation: Development of a robust method to either synthesize the (R)- and (S)-enantiomers of this compound with high enantiomeric purity or to resolve the racemic mixture into its constituent enantiomers.
-
Biological Screening: A comprehensive screening of the purified enantiomers across a panel of biological assays to investigate a range of potential activities, including but not limited to:
-
Antimicrobial activity (antibacterial and antifungal)
-
Insecticidal and repellent activity
-
Cytotoxicity against various cell lines
-
Enzyme inhibition assays
-
Receptor binding assays
-
-
Quantitative Analysis: For any identified biological activities, dose-response studies should be conducted to determine key quantitative parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for each enantiomer.
-
Mechanism of Action Studies: For promising activities, further investigations into the underlying signaling pathways or mechanisms of action would be warranted.
The logical workflow for such a research endeavor is depicted below.
Figure 1. Proposed experimental workflow for the comparative study of this compound enantiomers.
A Comparative Guide to HPLC and GC Methods for the Analysis of 3,7-Dimethyloct-6-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 3,7-Dimethyloct-6-en-2-ol, a key fragrance and flavor compound. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each technique for this specific application.
Introduction to this compound Analysis
This compound, a monoterpenoid alcohol, is a significant component in various essential oils and is widely used in the fragrance, cosmetic, and food industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. Both HPLC and GC are powerful chromatographic techniques that can be employed for this purpose, each with its own set of advantages and limitations. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
Principles of HPLC and GC
High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds.
Gas Chromatography (GC), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For terpene analysis, GC is a very suitable tool due to the volatile nature of these compounds.[1]
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results. A general workflow for this process is outlined below.
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis of this compound are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common choice for separating terpene alcohols.[2] A starting composition of 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile content, can be a good starting point for method development.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is often used for compounds with limited chromophores.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This protocol is based on established methods for the analysis of rhodinol and other terpenes in various matrices.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) is a robust choice for quantitative analysis.[1]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injector and Detector Temperatures:
-
Injector: 250°C
-
Detector (FID): 300°C
-
-
Sample Preparation: Samples can be diluted in a suitable organic solvent like ethanol or hexane before injection.
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of the HPLC and GC methods for the analysis of this compound. The GC data is based on published results for similar terpene analyses, while the HPLC data is an estimation based on methods for related compounds due to a lack of direct studies on this compound.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC (Estimated) | GC-FID (Typical) |
| Linearity (r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% |
Disclaimer: The HPLC performance data is an illustrative estimation based on the analysis of similar terpene alcohols and not from a direct validated study of this compound.
Table 2: Summary of Advantages and Disadvantages
| Feature | HPLC | GC |
| Advantages | - Suitable for non-volatile and thermally labile compounds.- Wide range of detectors available.- Amenable to preparative scale separations. | - High resolution and efficiency for volatile compounds.[1]- Sensitive detectors like FID and MS are common.- Faster analysis times are often achievable. |
| Disadvantages | - May require derivatization for compounds without a chromophore.- Can be more expensive in terms of solvent consumption.- Potentially longer run times compared to GC. | - Limited to volatile and thermally stable analytes.- Derivatization may be needed for polar compounds.- High temperatures can cause degradation of some analytes. |
Conclusion
Both HPLC and GC are viable techniques for the analysis of this compound, with the choice of method depending on the specific requirements of the analysis.
GC-FID is generally the preferred method for the routine quantitative analysis of volatile terpenes like this compound due to its high sensitivity, robustness, and speed.[1] The extensive literature on GC analysis of essential oils provides a solid foundation for method development and validation.
HPLC-UV can be a suitable alternative, particularly when analyzing complex matrices where non-volatile components might interfere with GC analysis, or when analyzing thermally sensitive samples. However, the lack of a strong chromophore in this compound may limit the sensitivity of UV detection. Further method development and validation would be necessary to establish a robust HPLC method for this specific analyte.
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both optimized and validated HPLC and GC methods. The comparison of the quantitative results will provide a high degree of confidence in the accuracy and reliability of the data generated by either technique.
References
A Comparative Analysis of 3,7-Dimethyloct-6-en-2-ol and Other Terpene Alcohols in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 3,7-Dimethyloct-6-en-2-ol and other common terpene alcohols, focusing on their performance in antimicrobial and anti-inflammatory bioassays. Due to a notable lack of specific published bioassay data for this compound, this guide presents a comparative analysis based on data available for structurally similar and well-studied terpene alcohols such as linalool, geraniol, and citronellol. The experimental protocols and mechanisms of action described are generally applicable to this class of compounds.
Data Presentation: Comparative Bioactivity of Terpene Alcohols
The following table summarizes quantitative data from various bioassays for prominent terpene alcohols. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Terpene Alcohol | Bioassay Type | Target Organism/Cell Line | Quantitative Data (MIC, IC50, etc.) |
| Linalool | Antimicrobial (MIC) | Pseudomonas fluorescens | MIC: 1.5 µL/mL[1] |
| Antimicrobial (MIC) | Pseudomonas fragi | MIC: 1.5 mL/L[2] | |
| Antimicrobial (MIC) | Gram-positive bacteria | MIC: 0.1 to 1.6 mg/mL[3] | |
| Anti-inflammatory | LPS-stimulated PC12 cells | Neuroprotective effects observed[4] | |
| Geraniol | Antimicrobial (Inhibition Zone) | Staphylococcus aureus | - |
| Antimicrobial (Inhibition Zone) | Enterococcus faecalis | - | |
| Anti-inflammatory | MRSA-infected mice | Reduction of IL-1β, IL-6, and TNF-α[5][6] | |
| Anti-inflammatory | Traumatic spinal cord injury in rats | Inhibition of NF-κB and p38 MAPK pathways[3][7] | |
| Citronellol | Anti-inflammatory | LPS-induced inflammatory environment in PC12 cells | Significant enhancement of cell survival rate[4] |
| Farnesol, Nerolidol | Antimicrobial (K+ leakage) | Staphylococcus aureus | Damage to cell membranes observed[8] |
Note: Specific quantitative values for inhibition zones for Geraniol were not provided in the source material, but its activity was compared to other terpenes.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: this compound and other terpene alcohols are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
- Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
- Growth Medium: A sterile liquid growth medium (e.g., Mueller-Hinton Broth) is used.
- 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.
2. Experimental Procedure:
- Serial Dilution: A two-fold serial dilution of each test compound is prepared in the microtiter plate using the growth medium. This creates a range of concentrations to be tested.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Controls:
- Positive Control: A well containing the growth medium and the microorganism without any test compound.
- Negative Control: A well containing the growth medium and the highest concentration of the test compound without the microorganism to check for sterility and compound color interference.
- Solvent Control: A well containing the growth medium, the microorganism, and the same amount of solvent used to dissolve the test compounds to ensure the solvent has no inhibitory effect.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) for the microorganism to grow.
- Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a process that is implicated in inflammation.
1. Preparation of Materials:
- Test Compounds: Solutions of this compound and other terpene alcohols are prepared at various concentrations.
- Protein Solution: A solution of egg albumin (a common protein used in this assay) is prepared in phosphate-buffered saline (PBS).
- Standard Drug: A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
2. Experimental Procedure:
- Reaction Mixture Preparation: The reaction mixture consists of the protein solution and the test compound at different concentrations.
- Incubation: The reaction mixtures are incubated at a temperature that induces protein denaturation (e.g., 72°C) for a specific time (e.g., 5 minutes).
- Cooling: The mixtures are then cooled to room temperature.
- Measurement: The turbidity of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm). An increase in turbidity indicates an increase in protein denaturation.
- Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Mandatory Visualization
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition by terpene alcohols.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antibacterial effects of terpene alcohols on Staphylococcus aureus and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inter-laboratory Analysis of 3,7-Dimethyloct-6-en-2-ol
This guide provides a comparative overview of analytical methodologies for the quantification of 3,7-Dimethyloct-6-en-2-ol, a common fragrance ingredient. The information is synthesized from various studies on the analysis of fragrance allergens, providing a framework for inter-laboratory comparison and method validation.
Introduction
This compound, also known as dihydrorhodinol, is a fragrance compound used in a variety of consumer products. Accurate and reproducible quantification of this and other fragrance allergens is crucial for regulatory compliance and consumer safety. This guide compares common analytical techniques, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), which are widely employed for the analysis of volatile and semi-volatile compounds in complex matrices.
Data Presentation: Comparison of Analytical Methods
The performance of different analytical methods for fragrance allergen analysis is summarized below. While specific data for an inter-laboratory study on this compound is not publicly available, the following tables represent typical performance characteristics observed in the analysis of similar fragrance compounds.
Table 1: Performance Characteristics of GC-MS for Fragrance Allergen Analysis
| Parameter | Performance Metric | Reference |
| Linearity (r²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | [2] |
| Trueness Deviation | < 8% | [3][4] |
| Repeatability (RSD) | < 15% | [1] |
| Recovery | 80 - 110% | [1] |
Table 2: Performance Characteristics of GCxGC-MS for Fragrance Allergen Analysis
| Parameter | Performance Metric | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | [2] |
| Trueness Deviation | < 10% | [2] |
| Repeatability (RSD) | < 10% | [2] |
| Recovery | 90 - 110% | [2] |
Experimental Protocols
Detailed methodologies for the analysis of fragrance allergens, applicable to this compound, are outlined below.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol is suitable for extracting fragrance allergens from cosmetic matrices.[1]
-
Objective: To extract this compound from a sample matrix.
-
Procedure:
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methanol, ethanol, or acetone).[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
The extract is now ready for GC-MS analysis.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for the separation and quantification of volatile compounds.[3][5]
-
Instrumentation: Agilent 5975 series GC-MS or equivalent.[1]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.[6]
-
Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
Advanced Analytical Method: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
This technique offers superior separation for complex samples.[7][8]
-
Instrumentation: GC system equipped with a thermal modulator and coupled to a mass spectrometer.[7]
-
Primary Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Secondary Column: Polar column (e.g., DB-17ms, 1 m x 0.1 mm x 0.1 µm).
-
Modulation Period: 6 seconds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet and Temperature Program: Similar to the GC-MS method, but may be optimized for the GCxGC setup.
-
MS Detection: A rapid scanning quadrupole mass spectrometer is often used.[8]
Mandatory Visualization
The following diagrams illustrate the experimental workflows.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products [mdpi.com]
- 2. Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry and with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. gcms.cz [gcms.cz]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comprehensive two-dimensional gas chromatography in combination with rapid scanning quadrupole mass spectrometry in perfume analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Challenges: A Comparative Guide to the Quantification of 3,7-Dimethyloct-6-en-2-ol in the Absence of a Specific Certified Reference Material
In the precise world of analytical chemistry, the use of Certified Reference Materials (CRMs) is the gold standard for ensuring the accuracy and traceability of measurements. However, for many compounds, including the monoterpenoid alcohol 3,7-Dimethyloct-6-en-2-ol, a specific CRM may not be readily available. This guide provides a comparative analysis of practical and scientifically sound approaches for the quantitative analysis of this compound, addressing the needs of researchers, scientists, and drug development professionals.
When a dedicated CRM is unavailable, analysts can turn to alternative strategies. This guide compares two robust methodologies: the use of a surrogate Certified Reference Material in an external standard calibration and the application of an internal standard calibration method. Both approaches, when properly validated, can yield reliable and accurate results.
Comparison of Quantification Strategies
The selection of a quantification strategy depends on several factors, including the complexity of the sample matrix, the required level of accuracy and precision, and the availability of suitable reference materials. Below is a comparison of two common approaches for the quantification of this compound.
| Performance Metric | Method A: Surrogate CRM (External Standard) | Method B: Internal Standard Calibration |
| Principle | A CRM of a structurally similar compound (e.g., Citronellol) is used to create a calibration curve. The concentration of the analyte is determined by comparing its response to this curve. | A known concentration of a non-interfering compound (the internal standard) is added to all samples and standards. The ratio of the analyte response to the internal standard response is used for quantification. |
| Linearity (r²) | Typically ≥ 0.99[1][2] | Typically ≥ 0.99[1][3] |
| Accuracy (% Recovery) | Can be influenced by differences in detector response between the surrogate and the analyte. Expected recovery might range from 80-120%, but requires careful validation.[1][4] | Generally higher accuracy as it compensates for variations in sample preparation and injection volume. Expected recovery typically between 90-110%.[1][5] |
| Precision (%RSD) | Susceptible to variations in injection volume and matrix effects.[6] | More precise as the internal standard corrects for injection variability and can mitigate matrix effects. Typically <15%.[1][5][6] |
| Advantages | Relatively simple to implement if a suitable surrogate CRM is available. | Higher precision and accuracy, especially for complex matrices.[5][6] Corrects for sample loss during preparation. |
| Disadvantages | Potential for systematic error (bias) if the response factor of the analyte differs significantly from the surrogate.[7] | Requires identification of a suitable internal standard that does not co-elute with other sample components. Can be more complex to prepare samples and process data.[7] |
Experimental Protocols
A robust and validated analytical method is crucial for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like terpenes.[1][3][8]
Sample Preparation:
-
Extraction: For solid samples (e.g., plant material), an appropriate solvent extraction method should be employed. A common approach for terpenes is extraction with a non-polar solvent like hexane or a slightly more polar solvent like ethyl acetate.[3]
-
Internal Standard Spiking (for Method B): If using the internal standard method, a precise volume of a known concentration of the internal standard solution (e.g., n-tridecane in ethyl acetate) is added to each sample extract and calibration standard.[3]
-
Dilution: The extracts are diluted to an appropriate concentration to fall within the linear range of the calibration curve.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected for quantification (e.g., based on its mass spectrum).
Calibration:
-
Method A (Surrogate External Standard): A series of calibration standards of the surrogate CRM (e.g., Citronellol) are prepared at different concentrations. A calibration curve is generated by plotting the peak area of the surrogate against its concentration.
-
Method B (Internal Standard): A series of calibration standards containing the analyte of interest (if a non-certified standard is available) and a constant concentration of the internal standard are prepared. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Methodology Visualization
To aid in the understanding of the analytical workflow and the logical comparison of the two quantification methods, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical comparison of two primary methods for quantifying an analyte without a specific CRM.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and Validation of a Reliable and Robust Method for the Analysis of Cannabinoids and Terpenes in Cannabis. | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. gentechscientific.com [gentechscientific.com]
Performance comparison of different GC columns for 3,7-Dimethyloct-6-en-2-ol separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 3,7-Dimethyloct-6-en-2-ol, a chiral terpene alcohol, is critical in various fields, including fragrance, flavor, and pharmaceutical industries. The selection of an appropriate Gas Chromatography (GC) column is paramount for achieving the desired resolution, peak shape, and analysis time. This guide provides an objective comparison of different GC column types for the analysis of this compound and its related isomers, supported by experimental data drawn from the analysis of structurally similar terpene alcohols.
Data Presentation: Performance Comparison of GC Columns
The selection of a GC column is primarily dictated by the polarity of the stationary phase. For a polar analyte such as this compound, both non-polar and polar columns can be employed, each offering distinct advantages. Furthermore, due to the chiral nature of this compound, a chiral stationary phase is necessary for the separation of its enantiomers. The following table summarizes the expected performance of three common types of GC columns for the analysis of this compound, based on data from analogous compounds like citronellol, linalool, and geraniol.
| Column Type | Stationary Phase | Typical Dimensions | Performance Characteristics for this compound | Advantages | Limitations |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5, Rxi-5ms)[1][2][3] | 30 m x 0.25 mm ID, 0.25 µm film thickness | - Elution primarily by boiling point.[4]- Good peak shapes for general terpene screening.- May not resolve all positional isomers from this compound. | - Robust and versatile for a wide range of analytes.- Low column bleed, making it suitable for MS detectors.[3]- Excellent for initial screening of complex samples. | - Limited selectivity for polar and structurally similar isomers.- Will not separate enantiomers. |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)[5] | 30 m x 0.25 mm ID, 0.25 µm film thickness | - Enhanced retention and selectivity for polar compounds.- Better resolution of isomeric terpene alcohols compared to non-polar columns.- Prone to higher bleed at elevated temperatures. | - "Like dissolves like" principle provides strong interaction and good separation of polar analytes.- Can resolve some positional and geometric isomers that co-elute on non-polar columns. | - More susceptible to degradation from oxygen and water.- Lower maximum operating temperatures compared to non-polar columns.- Will not separate enantiomers. |
| Chiral | Derivatized Cyclodextrin (e.g., β-DEX, γ-DEX)[5][6][7][8][9] | 30 m x 0.25 mm ID, 0.25 µm film thickness | - Baseline separation of the enantiomers of this compound.- Selectivity is highly dependent on the specific cyclodextrin derivative and analyte. | - The only option for enantiomeric purity determination.- Can provide unique selectivity for certain isomers. | - Generally more expensive.- Can have lower temperature limits and may be less robust than standard phases.- May require method optimization for best results. |
Experimental Protocols
The following are generalized experimental protocols for the GC analysis of this compound. These should be optimized for the specific instrument and application.
1. General Terpene Profiling using a Non-Polar or Polar Column
This protocol is suitable for the general quantification of this compound in a mixture of other terpenes.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column:
-
Option 1 (Non-Polar): HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Option 2 (Polar): DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector:
-
Mode: Split (split ratio 50:1).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
Detector (MS):
-
Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
2. Chiral Separation of this compound Enantiomers
This protocol is specifically for the separation and quantification of the enantiomers of this compound.
-
Instrumentation: Gas Chromatograph with FID or MS.
-
Column: Rt-βDEXsa (or similar β-cyclodextrin based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][8]
-
Carrier Gas: Hydrogen at a linear velocity of 40 cm/sec.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 180 °C.
-
Hold: 2 minutes at 180 °C.
-
-
Injector:
-
Mode: Split (split ratio 100:1).
-
Temperature: 220 °C.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 220 °C.
-
Mandatory Visualization
The logical workflow for selecting a GC column for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for GC column selection for this compound analysis.
References
Evaluating Analytical Methods for 3,7-Dimethyloct-6-en-2-ol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the acyclic terpenoid alcohol 3,7-Dimethyloct-6-en-2-ol, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive evaluation of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The comparison focuses on key performance metrics—linearity, accuracy, and precision—supported by experimental data from studies on similar volatile compounds.
Methodology Comparison
Both GC-FID and GC-MS are well-established methods for the analysis of volatile compounds like terpenes.[1][2] GC-FID is known for its robustness and quantitative accuracy, while GC-MS offers superior selectivity and structural confirmation. The choice between these methods often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for definitive identification.
Data Presentation
The performance of GC-FID and GC-MS methods for the quantification of terpene alcohols is summarized below. The data presented is representative of typical validation results for the analysis of volatile terpenes.[3][4][5]
Table 1: Linearity of Analytical Methods
| Parameter | GC-FID | GC-MS | Acceptance Criteria |
| Calibration Range (µg/mL) | 1.0 - 100 | 0.75 - 100 | Application-dependent |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
Table 2: Accuracy of Analytical Methods
| Spiked Concentration (µg/mL) | GC-FID (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (5.0) | 92.5% | 98.7% | 80 - 120% |
| Medium (50.0) | 98.2% | 101.5% | 80 - 120% |
| High (90.0) | 103.1% | 104.2% | 80 - 120% |
| Average Recovery | 97.9% | 101.5% | 90 - 110% |
Accuracy is determined by spike recovery studies where a known quantity of the analyte is added to a sample matrix.[4]
Table 3: Precision of Analytical Methods
| Parameter | GC-FID (% RSD) | GC-MS (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | < 5% | < 4% | RSD ≤ 15% |
| Intermediate Precision (Inter-day) | < 8% | < 7% | RSD ≤ 15% |
Precision is expressed as the relative standard deviation (RSD) of a series of measurements.[3]
Experimental Protocols
The following are generalized protocols for the quantification of this compound using GC-FID and GC-MS.
1. Standard and Sample Preparation:
-
Stock Solution: A primary stock solution of this compound (1.0 mg/mL) is prepared in a suitable solvent such as ethyl acetate or hexane.[3]
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1.0 - 100 µg/mL).[3]
-
Internal Standard: An internal standard (e.g., n-tridecane) is added to all calibration standards and samples to a final concentration of 50 µg/mL to correct for injection volume variability.[4][6]
-
Sample Preparation: The sample containing this compound is diluted with the chosen solvent to fall within the calibration range.
2. GC-FID and GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector and an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Temperature set to 250°C, with an injection volume of 1 µL in split mode (e.g., 10:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Detector (FID): Temperature set to 280°C.
-
Detector (MS):
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
-
Visualizations
Caption: Workflow for the evaluation of a this compound assay.
Caption: Relationship between validation parameters and overall assay performance.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structural elucidation and comparison of 3,7-Dimethyloct-6-en-2-ol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural elucidation and comparison of the stereoisomers of 3,7-dimethyloct-6-en-2-ol, a monoterpenoid alcohol. Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Understanding the unique physicochemical properties and potential biological activities of each isomer is crucial for applications in drug discovery, fragrance development, and biotechnology.
Structural Elucidation
The fundamental structure of this compound consists of an eight-carbon chain with a double bond between C6 and C7, methyl groups at C3 and C7, and a hydroxyl group at C2. The spatial arrangement of the substituents around the chiral centers, C2 and C3, gives rise to two pairs of enantiomers, which are diastereomers of each other.
Basic Molecular Information:
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | This compound |
Below is a graphical representation of the stereoisomeric relationships.
Caption: Stereoisomeric relationships of this compound.
Physicochemical and Spectroscopic Data Comparison
Table 1: Physicochemical Properties of this compound and Reference Isomers
| Isomer | Boiling Point (°C) | Density (g/cm³) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| This compound (mixture of isomers) | 65-70 @ 1 Torr[1] | 0.849 (predicted) | Data not available for individual stereoisomers. |
| (R)-(+)-Citronellol (3,7-dimethyloct-6-en-1-ol) | 224 | 0.855 | Extensive data available in spectral databases. |
| (S)-(-)-Citronellol (3,7-dimethyloct-6-en-1-ol) | 224 | 0.855 | Spectra are identical to the (R)-enantiomer, but optical rotation is opposite. |
Spectroscopic Analysis
The different stereoisomers of this compound are expected to have identical mass spectra due to the same molecular formula and fragmentation patterns. However, their NMR spectra, particularly the chemical shifts and coupling constants of the protons and carbons near the chiral centers (C2 and C3), should exhibit subtle but measurable differences. These differences arise from the distinct magnetic environments created by the different spatial arrangements of the substituents.
Experimental Protocols
The following are generalized protocols for the synthesis, separation, and characterization of the diastereomers of this compound, based on established organic chemistry principles.
1. Synthesis of a Diastereomeric Mixture of this compound
A common synthetic route to produce a mixture of the diastereomers of this compound is through the Grignard reaction of citronellal (3,7-dimethyloct-6-enal) with methylmagnesium bromide.
Caption: Synthetic workflow for this compound.
-
Procedure:
-
Dissolve citronellal in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether to the cooled citronellal solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which will be a mixture of the four stereoisomers.
-
2. Separation of Diastereomers
The separation of the diastereomeric pairs (syn and anti) can be achieved by column chromatography on silica gel. Further separation of the enantiomers within each pair would require a chiral separation technique.
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomers.
-
Combine the fractions containing the pure diastereomers and concentrate them.
-
3. Characterization
The individual, separated diastereomers should be characterized using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and coupling constants. The signals for the protons on C2 and C3 are expected to show different chemical shifts and coupling constants for the different diastereomers.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments. The carbons of the chiral centers (C2 and C3) will have distinct chemical shifts for each diastereomer.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric purity of the separated isomers.
Biological Activity and Applications
While specific data on the differential biological activities of the this compound stereoisomers is limited, it is well-established in pharmacology that different stereoisomers of a chiral molecule can exhibit significantly different biological effects. This is due to the stereospecific nature of interactions with biological receptors and enzymes. For instance, one isomer may be a potent therapeutic agent, while its enantiomer could be inactive or even toxic. Therefore, the synthesis and characterization of individual stereoisomers are of paramount importance in drug development. In the fragrance industry, different isomers often possess distinct olfactory properties.
This guide serves as a foundational resource for researchers interested in the stereoisomers of this compound. Further experimental investigation is needed to fully elucidate the unique properties and potential applications of each individual stereoisomer.
References
Safety Operating Guide
Proper Disposal of 3,7-Dimethyloct-6-en-2-ol: A Guide for Laboratory Professionals
Researchers and scientists handling 3,7-Dimethyloct-6-en-2-ol must adhere to stringent safety protocols for its disposal to ensure the safety of laboratory personnel and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this combustible and irritant chemical.
I. Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation.[1]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment |
| Combustible Liquid | H227: Combustible liquid | Heat-resistant and flame-retardant clothing |
| Skin Irritation | H315: Causes skin irritation | Protective gloves (e.g., nitrile rubber) |
| Serious Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side-shields or goggles, face shield |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent further contamination.
Accidental Release Measures:
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Collect Waste: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
III. Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.
-
The container must be clearly marked with the chemical name and associated hazard symbols.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the name of the disposal company.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,7-Dimethyloct-6-en-2-ol
Essential Safety and Handling Guide for 3,7-Dimethyloct-6-en-2-ol
This document provides immediate, essential safety and logistical information for the handling and disposal of this compound (Dihydrorhodinol). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and vapors, preventing serious eye damage.[2] |
| Hand Protection | Chemically impermeable gloves tested according to EN 374.[2][3] Nitrile rubber is a common suitable material. | Prevents skin contact, which can cause skin irritation and allergic reactions.[2] |
| Body Protection | Laboratory coat or other suitable protective clothing. | Protects against contamination of personal clothing.[2] |
| Respiratory | Not typically required with adequate local exhaust ventilation. Use a respirator with an appropriate filter if aerosol or mist is generated.[2] | Prevents inhalation of vapors or mists. |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Recommended storage temperature is 4°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent entry into the sewer system.[2][3] Contain the spill using an absorbent, non-combustible material such as sand, earth, or universal binder.[2][3]
-
Collect: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3]
-
Disposal must be in accordance with local, regional, and national regulations.[3]
-
Do not empty into drains.[3]
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
